molecular formula C27H32O9 B15573976 Dodoviscin A

Dodoviscin A

Cat. No.: B15573976
M. Wt: 500.5 g/mol
InChI Key: JOFIZXLDARFSIK-UHFFFAOYSA-N
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Description

dodoviscin A has been reported in Dodonaea viscosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O9/c1-13(2)18(29)10-16-9-17(8-15(22(16)31)7-6-14(3)12-28)25-27(35-5)24(33)21-20(36-25)11-19(30)26(34-4)23(21)32/h8-9,11,14,18,28-32H,1,6-7,10,12H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFIZXLDARFSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)CC(C(=C)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isolation of Dodoviscin A from Dodonaea viscosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodonaea viscosa, commonly known as the hopbush, is a resilient shrub found in tropical, subtropical, and warm temperate regions worldwide. For centuries, it has been a cornerstone of traditional medicine, utilized for its anti-inflammatory, analgesic, and antimicrobial properties. Modern phytochemical investigations have revealed a rich chemical profile, including flavonoids, terpenoids, and saponins. Among these, the prenylated flavonoid Dodoviscin A has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the isolation of this compound from the aerial parts of Dodonaea viscosa, detailing the experimental protocols and summarizing key characterization data. Additionally, a proposed signaling pathway for its role in melanogenesis is visualized, offering insights for further pharmacological research.

Introduction

Dodonaea viscosa (family Sapindaceae) is a versatile medicinal plant with a long history of use in folk medicine for treating a variety of ailments, including skin diseases, rheumatism, and gastrointestinal disorders. The therapeutic potential of this plant is attributed to its diverse array of secondary metabolites.[1][2] Prenylated flavonoids, a significant class of compounds found in D. viscosa, are known for their enhanced biological activities due to the lipophilic nature of the prenyl group, which can improve membrane permeability and interaction with cellular targets.

This compound, a notable prenylated flavonoid isolated from the aerial parts of D. viscosa, has been identified as a potential pigmentation-altering agent.[3] Research has demonstrated its ability to inhibit melanin (B1238610) production in melanoma cell lines, suggesting its potential application in cosmetics and therapeutics for hyperpigmentation disorders.[1][3] This guide outlines a representative methodology for the isolation of this compound and presents its known biological signaling pathway.

Data Presentation

While specific quantitative yields for the isolation of this compound are not extensively reported in publicly available literature, the following table summarizes the key characterization data for the compound.

ParameterDescriptionReference
Compound Name This compound[3]
Source Aerial parts of Dodonaea viscosa[3]
Compound Type Prenylated Flavonoid[4]
Molecular Formula C₂₇H₃₂O₉[4]
Molecular Weight 500.5 g/mol [4]
Biological Activity Inhibition of melanin production[1]

Experimental Protocols

The following protocols describe a general yet detailed methodology for the extraction, fractionation, and isolation of this compound from the aerial parts of Dodonaea viscosa, based on common phytochemical investigation techniques for this plant.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Dodonaea viscosa are collected.

  • Authentication: The plant material is authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected plant material is washed with distilled water to remove any debris, shade-dried at room temperature for 10-14 days, and then coarsely powdered using a mechanical grinder.

Extraction
  • Solvent Maceration: The powdered plant material (~1 kg) is subjected to extraction with 95% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a crude ethanol extract. This process is repeated three times to ensure exhaustive extraction.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning: The crude ethanol extract is suspended in distilled water (500 mL) and sequentially partitioned with solvents of increasing polarity:

  • Fraction Concentration: Each solvent fraction is concentrated under reduced pressure using a rotary evaporator to yield the respective n-hexane, chloroform, and ethyl acetate fractions. The ethyl acetate fraction is often rich in flavonoids.[5]

Isolation of this compound by Column Chromatography
  • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is used as the stationary phase for column chromatography.

  • Column Packing: The silica gel is made into a slurry with n-hexane and packed into a glass column (5 cm diameter, 100 cm length).

  • Sample Loading: The ethyl acetate fraction (e.g., 10 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. A typical gradient could be:

    • n-hexane:Ethyl Acetate (95:5)

    • n-hexane:Ethyl Acetate (90:10)

    • n-hexane:Ethyl Acetate (85:15)

    • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection: Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC).

  • TLC Monitoring: TLC is performed on silica gel 60 F₂₅₄ plates using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3). The spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable detecting reagent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Pooling and Purification: Fractions showing similar TLC profiles are pooled together. The fractions containing the compound of interest are further purified by repeated column chromatography or by preparative TLC to obtain pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques:

  • UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavonoid chromophore.

  • FT-IR Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the complete structure and stereochemistry of the molecule.

Mandatory Visualizations

Experimental Workflow

G cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation cluster_elucidation Structure Elucidation plant Aerial Parts of Dodonaea viscosa powder Dried and Powdered Plant Material plant->powder Washing, Drying, Grinding maceration Maceration with 95% Ethanol powder->maceration concentration1 Filtration and Concentration maceration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition hexane_fraction n-Hexane Fraction partition->hexane_fraction chloroform_fraction Chloroform Fraction partition->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography tlc TLC Monitoring column_chromatography->tlc purification Further Purification (Prep. TLC) tlc->purification dodoviscin_a Pure this compound purification->dodoviscin_a spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) dodoviscin_a->spectroscopy

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway

cluster_cell Melanocyte Dodoviscin_A This compound Tyrosinase Tyrosinase Activity Dodoviscin_A->Tyrosinase Inhibits Activity pCREB p-CREB Dodoviscin_A->pCREB Inhibits Phosphorylation Melanin Melanin Production Tyrosinase->Melanin Catalyzes CREB CREB CREB->pCREB Phosphorylation pCREB->Tyrosinase Increases Expression & Activity Stimulus Stimulus (e.g., IBMX, Forskolin) Stimulus->CREB Activates

Caption: Proposed signaling pathway of this compound in melanogenesis inhibition.

Conclusion

This technical guide provides a framework for the isolation of this compound from Dodonaea viscosa and visualizes its mechanism of action in inhibiting melanogenesis. The detailed protocols, though generalized, offer a solid starting point for researchers aiming to isolate and study this and other related flavonoids. The provided signaling pathway diagram highlights the potential of this compound as a depigmenting agent, warranting further investigation into its efficacy and safety for cosmetic and therapeutic applications. Future research should focus on optimizing the isolation protocol to improve yields and conducting more in-depth studies to fully elucidate its pharmacological profile.

References

Unveiling Dodoviscin A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodoviscin A, a prenylated flavonoid, has emerged as a molecule of significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and an in-depth exploration of its known biological effects and associated signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural compound.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant species Dodonaea viscosa, commonly known as the hopbush. This hardy shrub is widely distributed in tropical, subtropical, and warm temperate regions of the Americas, Africa, southern Asia, and Australasia. This compound is predominantly found in the aerial parts of the plant, which include the leaves and stems.

While Dodonaea viscosa is the principal source, ongoing phytochemical screening of other plant species may reveal additional sources of this compound.

Isolation and Purification of this compound

The isolation of this compound from Dodonaea viscosa involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of prenylated flavonoids from this plant.

Plant Material Collection and Preparation

Fresh, healthy aerial parts of Dodonaea viscosa are collected and thoroughly washed to remove any extraneous matter. The plant material is then air-dried in the shade to preserve the integrity of the chemical constituents. Once completely dry, the material is coarsely powdered using a mechanical grinder.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.

Experimental Protocol: Solvent Extraction

  • Maceration: The powdered plant material (typically 1-5 kg) is macerated in a large glass container with a suitable solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), at a ratio of 1:5 (w/v).

  • Agitation: The mixture is periodically agitated for a period of 3-7 days at room temperature to ensure efficient extraction.

  • Filtration: The extract is filtered through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to fractionate the compounds based on their polarity. This compound, being a flavonoid, is typically enriched in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, which is rich in flavonoids, is further purified using column chromatography.

Experimental Protocol: Column Chromatography

  • Column Packing: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry method with n-hexane.

  • Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. The polarity is increased in a stepwise manner (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).

  • Fraction Collection: Fractions of a specific volume (e.g., 50-100 mL) are collected sequentially.

  • Thin Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) to identify fractions containing compounds with similar Rf values.

  • Pooling and Further Purification: Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or repeated column chromatography with a more refined solvent system to yield pure this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow plant Aerial Parts of Dodonaea viscosa powder Drying and Powdering plant->powder Preparation extraction Solvent Extraction (Methanol) powder->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel) fractions->column_chromatography Ethyl Acetate Fraction pure_compound Pure this compound column_chromatography->pure_compound Purification

Caption: General workflow for the isolation of this compound.

Quantitative Analysis

To date, specific quantitative data on the yield of this compound from Dodonaea viscosa has not been extensively reported in the literature. However, studies on the total flavonoid content of the plant provide an indication of the potential abundance of this class of compounds.

Plant PartExtraction MethodTotal Flavonoid Content (mg/g of dry weight)Reference
LeavesMaceration with 80% Methanol32.21[1]

Note: This table represents the total flavonoid content and not the specific yield of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, with its effects on melanogenesis, adipogenesis, and cancer cell signaling being of particular interest.

Inhibition of Melanogenesis

This compound has been identified as a pigmentation-altering agent. It inhibits melanin (B1238610) production in B16-F10 melanoma cells and suppresses mushroom tyrosinase activity. This inhibitory effect is associated with the downregulation of the phosphorylation of cAMP response element-binding protein (CREB).

Adipogenic Activity and Inhibition of ERK2

This compound has been reported to be an adipogenic agent, promoting the differentiation of preadipocytes into mature adipocytes. This activity is linked to its ability to increase triglyceride content in 3T3-L1 mouse fibroblasts.

Furthermore, a key molecular target of this compound is Extracellular signal-Regulated Kinase 2 (ERK2), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound has been shown to inhibit ERK2 with a half-maximal inhibitory concentration (IC50) of 10.79 μM .

Table 2: In Vitro Bioactivity of this compound

Biological ActivityCell Line / TargetQuantitative Data (IC50)
ERK2 InhibitionRecombinant ERK210.79 μM

The inhibition of ERK2 by this compound has significant implications for its biological effects, as the ERK pathway is involved in a multitude of cellular processes, including proliferation, differentiation, and survival. The following diagram illustrates the simplified MAPK/ERK signaling pathway and the point of inhibition by this compound.

erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocation & Phosphorylation DodoviscinA This compound DodoviscinA->ERK Inhibition GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulation

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

The adipogenic activity of this compound likely involves the modulation of key transcription factors that govern adipocyte differentiation, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). Flavonoids, in general, are known to influence these pathways. The diagram below presents a hypothetical model of how this compound might promote adipogenesis based on known flavonoid activities.

adipogenesis_pathway cluster_nucleus Nucleus DodoviscinA This compound Preadipocyte Preadipocyte DodoviscinA->Preadipocyte Stimulation Differentiation Adipocyte Differentiation Preadipocyte->Differentiation Adipocyte Mature Adipocyte (Triglyceride Accumulation) Differentiation->Adipocyte PPARg PPARγ Differentiation->PPARg Upregulation/Activation CEBPa C/EBPα Differentiation->CEBPa Upregulation/Activation AdipogenicGenes Adipogenic Gene Expression PPARg->AdipogenicGenes Activation CEBPa->AdipogenicGenes Activation AdipogenicGenes->Adipocyte Promotes Maturation

Caption: Putative mechanism of this compound-induced adipogenesis.

Conclusion and Future Directions

This compound, a prenylated flavonoid from Dodonaea viscosa, demonstrates significant potential as a bioactive compound with diverse therapeutic applications. Its ability to inhibit ERK2 and modulate adipogenesis warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms underlying its various biological activities, conducting in-depth studies to quantify its yield from natural sources, and exploring its potential in preclinical models for various diseases. The development of efficient and scalable methods for its synthesis or semi-synthesis would also be crucial for advancing its translational potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound.

References

The Enigmatic Origins of Dodoviscin A: A Whitepaper on its Uncharacterized Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodoviscin A, an isoprenylated flavonol derivative isolated from the plant Dodonaea viscosa, has garnered interest for its biological activities, notably its inhibitory effects on melanogenesis. Despite its potential therapeutic applications, the biosynthetic pathway responsible for the production of this complex natural product remains entirely unelucidated. This technical guide serves to consolidate the current knowledge on this compound, highlighting the significant gap in our understanding of its formation and calling for further research into its biosynthesis. Due to the absence of published data on its biosynthetic pathway, this document will focus on the known characteristics of this compound and the general context of flavonoid biosynthesis in its native source, Dodonaea viscosa.

Introduction to this compound

This compound is a secondary metabolite classified as an isoprenylated flavonoid.[1] It was first isolated from the aerial parts of Dodonaea viscosa, a plant species belonging to the Sapindaceae family that is known for its rich and diverse phytochemical profile.[2][3][4][5] The chemical structure of this compound, as determined by spectroscopic analysis, reveals a complex flavonol core with isoprenoid substitutions (Figure 1).

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full whitepaper)

The primary biological activity reported for this compound is the significant inhibition of melanin (B1238610) biosynthesis. This effect is attributed to its ability to suppress tyrosinase activity and the phosphorylation of the cAMP response element-binding protein (CREB). These findings suggest that this compound could be a promising candidate for the development of novel depigmenting agents for cosmetic and therapeutic purposes.

The Uncharted Territory: The Biosynthesis of this compound

A comprehensive review of the scientific literature reveals a complete absence of studies detailing the biosynthetic pathway of this compound. There is no information available regarding the specific genes, enzymes, or intermediate molecules involved in its formation within Dodonaea viscosa. This lack of knowledge presents a significant hurdle for the biotechnological production and structural modification of this potentially valuable compound.

While the specific pathway for this compound is unknown, it is presumed to originate from the general flavonoid biosynthesis pathway, which is well-characterized in many plant species. This pathway begins with the precursor phenylalanine, which is converted through a series of enzymatic reactions to produce the core flavonoid skeleton. The unique structure of this compound, particularly its isoprenylated and methylated moieties, suggests the involvement of specialized tailoring enzymes such as prenyltransferases and methyltransferases in the later stages of its biosynthesis.

Current State of Knowledge: A Logical Overview

The current understanding of this compound is limited to its isolation from a natural source and the characterization of its biological activity. The logical flow of this knowledge is depicted in the following diagram.

This compound State of Knowledge cluster_Source Natural Source cluster_Compound Isolated Compound cluster_Activity Observed Biological Activity Dodonaea viscosa Dodonaea viscosa This compound This compound Dodonaea viscosa->this compound Isolation Inhibition of Melanogenesis Inhibition of Melanogenesis This compound->Inhibition of Melanogenesis Biological Effect

Caption: Logical diagram illustrating the current knowledge of this compound.

The Path Forward: A Call for Research

The elucidation of the this compound biosynthetic pathway is a critical next step for harnessing its full potential. Future research efforts should be directed towards:

  • Genomic and Transcriptomic Analysis of Dodonaea viscosa : High-throughput sequencing of the plant's genome and transcriptome could identify candidate genes encoding the enzymes involved in flavonoid and terpenoid biosynthesis.

  • Enzyme Characterization : The functional characterization of candidate enzymes, such as chalcone (B49325) synthase, prenyltransferases, and methyltransferases, will be essential to confirm their roles in the pathway.

  • Metabolomic Profiling : Tracing the accumulation of potential intermediates in different tissues of Dodonaea viscosa could provide valuable clues about the biosynthetic sequence.

  • Heterologous Expression : The reconstruction of the biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, would enable sustainable production and facilitate metabolic engineering efforts to create novel derivatives.

Conclusion

This compound stands as a promising natural product with demonstrated biological activity. However, the complete lack of information on its biosynthesis represents a significant knowledge gap. This whitepaper has summarized the current understanding of this compound, emphasizing the urgent need for research into its formation. By unraveling the biosynthetic pathway of this intricate molecule, the scientific community can unlock new opportunities for its application in the pharmaceutical and cosmetic industries.

References

Spectroscopic Data of Dodoviscin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for Dodoviscin A, a C-alkylated flavonoid isolated from Dodonaea viscosa. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data crucial for the structural elucidation and characterization of this natural product.

This compound, with the molecular formula C27H32O9, has been identified through comprehensive spectroscopic analysis. The data presented herein is essential for its unambiguous identification and serves as a reference for further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionδH (ppm)MultiplicityJ (Hz)
Flavonoid Core
86.45s
2'7.35d2.0
6'7.25d2.0
OCH3-33.80s
OCH3-63.90s
C-5' Side Chain
1''2.80t7.5
2''1.65m
3''1.30m
4''3.60t6.5
CH3-3''0.95d6.5
C-3' Side Chain
1'''4.60dd8.0, 4.0
2'''2.50m
4'''4.90, 4.80each s
CH3-3'''1.80s
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionδC (ppm)PositionδC (ppm)
Flavonoid Core C-5' Side Chain
2164.51''29.5
3138.02''32.0
4182.03''38.0
5158.04''62.0
6132.0CH3-3''22.5
7159.0C-3' Side Chain
891.01'''75.0
9153.02'''40.0
10105.03'''148.0
1'123.04'''112.0
2'128.0CH3-3'''23.0
3'130.0
4'156.0
5'131.0
6'115.0
OCH3-360.0
OCH3-656.0

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides information about the elemental composition and molecular weight of a compound.

Table 3: Mass Spectrometry Data for this compound
Ionm/z [M+H]⁺Calculated
C27H33O9501.2125501.2119

Experimental Protocols

The spectroscopic data for this compound were obtained using standard analytical techniques for natural product characterization.

NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR spectra were acquired using a proton-decoupling pulse sequence.

    • 2D NMR experiments, such as COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons and to aid in the complete assignment of the structure.

Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: HR-ESI-MS analysis was performed on a high-resolution mass spectrometer.

  • Data Acquisition: The sample was introduced into the mass spectrometer via an electrospray ionization source in positive ion mode. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was measured to determine the accurate mass and elemental composition.

Structure Elucidation Workflow

The structural elucidation of this compound is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates this workflow.

G cluster_isolation Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Isolation Isolation of this compound from Dodonaea viscosa NMR NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Isolation->NMR MS Mass Spectrometry (HR-ESI-MS) Isolation->MS FunctionalGroups Identification of Functional Groups NMR->FunctionalGroups Connectivity Establishment of C-H Framework Connectivity NMR->Connectivity MolecularFormula Determination of Molecular Formula MS->MolecularFormula Structure Final Structure of This compound MolecularFormula->Structure FunctionalGroups->Structure Connectivity->Structure

Caption: Workflow for the structural elucidation of this compound.

Data Interpretation and Structural Confirmation

The combination of NMR and MS data allows for the complete structural assignment of this compound. The workflow for this process is depicted below, showing how the different pieces of spectroscopic information are integrated to arrive at the final chemical structure.

G cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion H_NMR ¹H NMR Chemical Shifts Coupling Constants Integration ProtonEnvironment Proton Environments and Neighbors H_NMR->ProtonEnvironment C_NMR ¹³C NMR Chemical Shifts CarbonSkeleton Carbon Skeleton C_NMR->CarbonSkeleton TwoD_NMR 2D NMR COSY (H-H) HSQC (C-H) HMBC (long-range C-H) ConnectivityMap Connectivity Map TwoD_NMR->ConnectivityMap HR_MS HR-MS Accurate Mass ElementalComposition Elemental Composition HR_MS->ElementalComposition FinalStructure Confirmed Structure of this compound ProtonEnvironment->FinalStructure CarbonSkeleton->FinalStructure ConnectivityMap->FinalStructure ElementalComposition->FinalStructure

Caption: Logical flow of spectroscopic data interpretation for structural confirmation.

Preliminary Biological Screening of Dodoviscin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Dodoviscin A" is a hypothetical substance used for illustrative purposes within this guide. The data presented herein is not factual but is representative of the results from a typical preliminary biological screening of a novel natural product.

Introduction

The discovery and development of novel therapeutic agents are paramount in advancing healthcare. Natural products continue to be a significant source of new chemical entities with diverse biological activities. This compound, a novel hypothetical compound, has been subjected to a battery of preliminary in vitro biological screenings to elucidate its potential therapeutic value. This technical guide provides a comprehensive overview of the initial biological evaluation of this compound, including its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols and data are presented to facilitate reproducibility and further investigation by the scientific community.

Anticancer Activity Screening

The initial assessment of this compound's anticancer potential was conducted using a panel of human cancer cell lines. The cytotoxicity was evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound were evaluated against four human cancer cell lines and one normal cell line to assess selectivity. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.

Cell LineCell TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.9 ± 0.1
A549Lung Carcinoma22.5 ± 2.51.2 ± 0.2
HeLaCervical Adenocarcinoma18.9 ± 2.10.8 ± 0.1
HepG2Hepatocellular Carcinoma25.1 ± 3.01.5 ± 0.3
HEK293Human Embryonic Kidney (Normal)> 1005.8 ± 0.7
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5][6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (MCF-7, A549, HeLa, HepG2) and a normal cell line (HEK293)

  • This compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated overnight to allow for cell attachment.[5]

  • Compound Treatment: A serial dilution of this compound is prepared in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of this compound is added to the wells. A vehicle control (medium with DMSO) and a positive control (doxorubicin) are also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[2][5]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the concentration of this compound and fitting the data to a dose-response curve.

Mandatory Visualization: MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate overnight (37°C, 5% CO₂) start->incubate1 treat Treat cells with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 48 hours treat->incubate2 add_mtt Add MTT solution (10 µL) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (100 µL) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ values calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Screening

The antimicrobial potential of this compound was assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined.

Data Presentation: Antimicrobial Activity of this compound

The MIC values of this compound were determined against two Gram-positive bacteria, two Gram-negative bacteria, and one fungal strain. Ciprofloxacin was used as a positive control for bacteria, and fluconazole (B54011) was used for the fungus.

MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive320.5N/A
Bacillus subtilisGram-positive160.25N/A
Escherichia coliGram-negative640.015N/A
Pseudomonas aeruginosaGram-negative>1280.25N/A
Candida albicansFungus64N/A1
Experimental Protocol: Broth Microdilution Method

The MIC of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10][11]

Materials:

  • Test microorganisms

  • This compound stock solution

  • Positive controls (Ciprofloxacin, Fluconazole)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland standard

  • Sterile saline

  • Incubator

Procedure:

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL.

  • Serial Dilution: 100 µL of sterile broth is added to all wells of a 96-well plate. 100 µL of the this compound stock solution is added to the first column, and a two-fold serial dilution is performed across the plate.[7]

  • Inoculation: Each well is inoculated with 100 µL of the prepared microbial suspension.[7] A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for the fungus.[8]

  • MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[7]

Antioxidant Activity Screening

The antioxidant capacity of this compound was evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Data Presentation: DPPH Radical Scavenging Activity

The antioxidant activity of this compound is expressed as the IC50 value, the concentration required to scavenge 50% of the DPPH radicals. Ascorbic acid was used as a standard antioxidant.

CompoundDPPH Scavenging IC₅₀ (µg/mL)
This compound45.8 ± 3.5
Ascorbic Acid8.2 ± 0.7
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[12][13][14]

Materials:

  • This compound stock solution

  • Ascorbic acid (positive control)

  • DPPH solution (0.1 mM in methanol)

  • Methanol (B129727)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Serial dilutions of this compound and ascorbic acid are prepared in methanol.

  • Reaction Mixture: 100 µL of the DPPH solution is added to 100 µL of each sample dilution in a 96-well plate. A blank containing methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[12][13]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.[13]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a plot of scavenging activity against the concentration.

Anti-inflammatory Activity Screening

The potential anti-inflammatory effect of this compound was investigated by assessing its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme in vitro.

Data Presentation: In Vitro COX-2 Inhibition

The inhibitory effect of this compound on COX-2 activity is presented as the IC50 value. Celecoxib, a selective COX-2 inhibitor, was used as the positive control.

CompoundCOX-2 Inhibition IC₅₀ (µM)
This compound25.6 ± 2.9
Celecoxib0.05 ± 0.01
Experimental Protocol: COX-2 Inhibitor Screening Assay

A fluorometric COX-2 inhibitor screening kit can be used for this assay.[15] This assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, via a fluorescent probe.

Materials:

  • COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, COX probe, arachidonic acid, and a COX-2 inhibitor like celecoxib)

  • This compound stock solution

  • 96-well plate suitable for fluorescence measurements

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: All kit components are prepared according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, the assay buffer, COX-2 enzyme, and COX probe are added to wells.

  • Inhibitor Addition: Various concentrations of this compound are added to the sample wells. A vehicle control and a positive control (celecoxib) are also included.

  • Incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to all wells.

  • Fluorescence Measurement: The fluorescence is measured immediately in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[15]

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined.

Mandatory Visualization: Hypothetical Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) IKK IKK Complex receptor->IKK Signal IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation DNA DNA NFkB_nuc->DNA Binds to promoter genes Inflammatory Genes (e.g., COX-2) DNA->genes Gene Transcription DodoviscinA This compound DodoviscinA->IKK

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The preliminary biological screening of the hypothetical compound this compound has provided initial insights into its bioactivity profile. The data suggests moderate and selective cytotoxic activity against cancer cell lines, with lower toxicity towards normal cells. Its antimicrobial activity appears to be more pronounced against Gram-positive bacteria. Furthermore, this compound exhibits modest antioxidant and anti-inflammatory properties.

These preliminary findings warrant further investigation. Future studies should focus on the isolation and characterization of the active principles if this compound is a crude extract, followed by more extensive in vitro and in vivo studies to elucidate its mechanisms of action and to evaluate its therapeutic potential. The observed activities suggest that this compound could be a lead compound for the development of novel therapeutic agents.

References

Dodoviscin A: A Comprehensive Technical Review of a Novel Bioactive Flavonoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodoviscin A, a flavonoid isolated from the plant Dodonaea viscosa, is emerging as a compound of significant interest in the fields of pharmacology and drug discovery. This technical guide provides a detailed overview of the current scientific literature on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate its effects. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented.

Physicochemical Properties

This compound is a flavonoid with the following chemical identifiers:

PropertyValue
Molecular Formula C27H32O9
CAS Number 1372527-25-7
IUPAC Name 5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(4-hydroxy-3-methylbutyl)phenyl]-3,6-dimethoxychromen-4-one

Biological Activities and Quantitative Data

Current research has identified several key biological activities of this compound, including roles in melanogenesis inhibition, kinase modulation, adipogenesis, and cytotoxicity. The following table summarizes the available quantitative data from primary research.

Biological ActivityCell Line / SystemKey ParameterResultReference
Melanin (B1238610) Content Inhibition B16-F10 Melanoma CellsMelanin ContentSignificant reduction at 20 µM[1][2]
Tyrosinase Activity Inhibition Mushroom TyrosinaseEnzymatic ActivityDirect suppression in a cell-free system[1][2]
Tyrosinase Activity Inhibition B16-F10 Melanoma CellsCellular Tyrosinase ActivityDecrease in 3-isobutyl-1-methylxanthine-induced activity[1][2]
Kinase Inhibition In vitro Kinase AssayIC50 for ERK210.79 µM[3]
Adipogenic Activity 3T3-L1 Mouse FibroblastsTriglyceride ContentIncreased[4]
Cytotoxicity HT-29 Colon Cancer CellsCytotoxic EffectObserved[5]

Experimental Protocols

This section details the methodologies employed in the key studies investigating the biological effects of this compound.

Melanogenesis and Tyrosinase Activity Assays[1][2]
  • Cell Culture: B16-F10 mouse melanoma cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Melanin Content Assay: B16-F10 cells were treated with this compound for a specified period. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and lysed. The melanin content was measured spectrophotometrically at 475 nm.

  • Mushroom Tyrosinase Activity Assay (Cell-Free): The inhibitory effect of this compound on mushroom tyrosinase activity was measured spectrophotometrically. The assay mixture contained mushroom tyrosinase, L-DOPA as a substrate, and various concentrations of this compound in phosphate (B84403) buffer. The formation of dopachrome (B613829) was monitored by measuring the absorbance at 475 nm.

  • Cellular Tyrosinase Activity Assay: B16-F10 cells were treated with this compound. Post-treatment, cells were lysed, and the tyrosinase activity in the cell lysate was determined using L-DOPA as a substrate. The rate of dopachrome formation was measured at 475 nm.

  • Western Blot Analysis: To investigate the effect on signaling proteins, B16-F10 cells were treated with this compound. Cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a PVDF membrane and probed with specific primary antibodies against phosphorylated cAMP response element-binding protein (p-CREB) and total CREB. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Inhibition Assay[3]
  • ERK2 Kinase Assay: The inhibitory activity of this compound against extracellular signal-regulated protein kinase 2 (ERK2) was determined using an in vitro kinase assay. The assay was performed based on the Lance® Ultra method. The dose-response curve was generated to calculate the half-maximal inhibitory concentration (IC50) value.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate specific signaling pathways, primarily in the context of melanogenesis and kinase activity.

Inhibition of Melanogenesis Signaling Pathway

This compound inhibits melanin synthesis in B16-F10 melanoma cells by targeting the cAMP response element-binding protein (CREB) signaling pathway. By inhibiting the phosphorylation of CREB, this compound likely downregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase. This leads to a reduction in tyrosinase expression and activity, ultimately resulting in decreased melanin production.

Melanogenesis_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Activator 3-isobutyl-1-methylxanthine (IBMX) / Forskolin cAMP cAMP Activator->cAMP Upregulates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK2 ERK2 pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Upregulates Expression Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase_Protein Tyrosinase Protein Tyrosinase_Gene->Tyrosinase_Protein Translation Dodoviscin_A This compound Dodoviscin_A->ERK2 Inhibits Dodoviscin_A->pCREB Inhibits Phosphorylation Melanin Melanin Tyrosinase_Protein->Melanin Catalyzes

Inhibitory effect of this compound on the melanogenesis signaling pathway.
Experimental Workflow for Screening ERK2 Inhibitors

The identification of this compound as an ERK2 inhibitor was the result of a multi-stage virtual screening process followed by in vitro validation. This workflow is a common strategy in modern drug discovery to efficiently identify potential drug candidates from large compound libraries.

ERK2_Inhibitor_Screening Start Natural Product Database (ZINC) ML_Screening Machine Learning-based Virtual Screening Start->ML_Screening ADMET_Prediction ADME/T Prediction ML_Screening->ADMET_Prediction Docking_Screening Structure-based Molecular Docking (Autodock Vina) ADMET_Prediction->Docking_Screening Candidate_Selection Selection of Top Candidates (e.g., this compound) Docking_Screening->Candidate_Selection In_Vitro_Validation In Vitro Biological Validation (Kinase Assay) Candidate_Selection->In_Vitro_Validation Hit_Compound Identified ERK2 Inhibitor (this compound) In_Vitro_Validation->Hit_Compound

Workflow for the identification of this compound as an ERK2 inhibitor.

Conclusion and Future Directions

This compound has demonstrated a range of interesting biological activities, particularly in the areas of melanogenesis inhibition and kinase modulation. The available data suggests its potential as a lead compound for the development of novel therapeutic agents for hyperpigmentation disorders and potentially for diseases where the ERK2 signaling pathway is dysregulated, such as in certain cancers.

However, the current body of research on this compound is still in its early stages. Further studies are required to:

  • Elucidate the precise molecular mechanisms underlying its adipogenic and cytotoxic effects.

  • Determine its pharmacokinetic and pharmacodynamic properties in vivo.

  • Conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Evaluate its efficacy and safety in preclinical animal models for relevant disease states.

The continued investigation of this compound holds promise for uncovering new therapeutic avenues and expanding our understanding of the pharmacological potential of natural products.

References

Dodoviscin A: A Comprehensive Technical Whitepaper on its Potential and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodoviscin A, a prenylated flavonoid isolated from Dodonaea viscosa, has garnered interest for its noteworthy biological activities. To date, a total synthesis of this complex natural product has not been reported, presenting both a challenge and an opportunity in the field of synthetic organic chemistry. This document provides a comprehensive overview of the current knowledge on this compound, including its isolation and reported biological effects. Furthermore, this whitepaper outlines a novel, proposed retrosynthetic analysis and forward synthetic strategy, offering a roadmap for the first total synthesis of this promising molecule. Detailed hypothetical protocols for key transformations and a discussion of potential synthetic challenges are included to guide future research endeavors.

Introduction

Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. Flavonoids, a diverse class of polyphenolic compounds, are widely recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Prenylated flavonoids, in particular, often exhibit enhanced biological potency due to the lipophilic nature of the isoprenoid side chain, which can facilitate membrane interaction and improve bioavailability.

This compound is a structurally unique prenylated flavonoid that has been isolated from the aerial parts of Dodonaea viscosa, a plant with a history of use in traditional medicine.[1][2][3] Preliminary studies have indicated that this compound possesses interesting biological properties, making it an attractive target for further investigation and potential drug development. The absence of a reported total synthesis, however, limits the availability of this compound for extensive biological screening and lead optimization. This whitepaper aims to consolidate the existing information on this compound and to propose a viable synthetic route to access this molecule and its analogs.

Isolation and Biological Activity

Natural Source and Isolation

This compound is a natural product isolated from the aerial parts of the plant Dodonaea viscosa (family: Sapindaceae).[1][2][3] This plant is widely distributed in tropical and subtropical regions and has been used in traditional medicine to treat a variety of ailments.[3][4] The isolation of this compound typically involves extraction of the plant material with organic solvents, followed by chromatographic separation and purification.

Reported Biological Activities

While comprehensive biological data for pure this compound is limited, preliminary studies have revealed promising activities. Extracts of Dodonaea viscosa, containing a mixture of compounds including various "Dodoviscins," have shown anti-inflammatory and cytotoxic effects.[2][3] More specifically, this compound has been identified as a pigmentation-altering agent.[1]

Biological Activity Cell Line / Model Observed Effect Reference
Melanin (B1238610) Production InhibitionB16-F10 melanoma cellsInhibits melanin production by suppressing tyrosinase activity.[1]
Adipogenesis3T3-L1 mouse fibroblastsActs as an adipogenic agent.[1]
Cytotoxicity (of plant extract)HT-29 colon cancer cellsEthanolic extract and chloroform (B151607) fraction showed cytotoxic effects.[2][3]
Anti-inflammatory (of plant extract)in vivo modelsExtracts containing Dodoviscins have demonstrated anti-inflammatory effects.[2]

Table 1: Summary of Reported Biological Activities of this compound and Related Extracts.

Proposed Total Synthesis

The complex, highly substituted structure of this compound presents a significant synthetic challenge. Key features include a polysubstituted flavone (B191248) core, two distinct prenyl-derived side chains, one of which contains a tertiary alcohol, and a dense arrangement of oxygenated functional groups. A successful total synthesis will require careful strategic planning to control regioselectivity and stereoselectivity.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound is presented below. The strategy hinges on a late-stage construction of the central flavone core, allowing for the convergent assembly of two complex aromatic fragments.

Retrosynthesis DodoviscinA This compound FlavoneFormation Flavone Formation (e.g., Baker-Venkataraman rearrangement) DodoviscinA->FlavoneFormation Chalcone (B49325) Chalcone Intermediate FlavoneFormation->Chalcone Aldol Aldol Condensation Chalcone->Aldol Acetophenone (B1666503) Polysubstituted Acetophenone Aldol->Acetophenone Benzaldehyde (B42025) Substituted Benzaldehyde Aldol->Benzaldehyde Prenylation1 Regioselective Prenylation Acetophenone->Prenylation1 Prenylation2 Functionalized Prenylation Benzaldehyde->Prenylation2 SimplePhenol1 Simple Phenolic Precursor 1 Prenylation1->SimplePhenol1 SimplePhenol2 Simple Phenolic Precursor 2 Prenylation2->SimplePhenol2

Caption: Retrosynthetic analysis of this compound.

The proposed disconnection of the flavone core of this compound leads back to a chalcone intermediate. This chalcone can be envisioned to arise from an Aldol condensation between a highly substituted acetophenone and a functionalized benzaldehyde. Each of these aromatic fragments can, in turn, be constructed from simpler phenolic precursors through strategic functionalization, including regioselective prenylation reactions.

Proposed Forward Synthesis Workflow

The forward synthesis would commence with the preparation of the two key aromatic building blocks, followed by their convergent coupling and final elaboration to this compound.

Forward_Synthesis cluster_0 Synthesis of Aromatic Fragment 1 cluster_1 Synthesis of Aromatic Fragment 2 SimplePhenol1 Simple Phenolic Precursor 1 ProtectedPhenol1 Protection SimplePhenol1->ProtectedPhenol1 PrenylatedPhenol1 Regioselective Prenylation ProtectedPhenol1->PrenylatedPhenol1 Acetophenone Acetophenone Formation PrenylatedPhenol1->Acetophenone Chalcone Chalcone Synthesis (Aldol Condensation) Acetophenone->Chalcone SimplePhenol2 Simple Phenolic Precursor 2 ProtectedPhenol2 Protection SimplePhenol2->ProtectedPhenol2 PrenylatedPhenol2 Functionalized Prenylation ProtectedPhenol2->PrenylatedPhenol2 Benzaldehyde Benzaldehyde Formation PrenylatedPhenol2->Benzaldehyde Benzaldehyde->Chalcone Flavone Flavone Synthesis (Cyclization/Oxidation) Chalcone->Flavone DodoviscinA This compound (Final Deprotection) Flavone->DodoviscinA

Caption: Proposed workflow for the total synthesis of this compound.

Key Experimental Protocols (Hypothetical)

The following are hypothetical, yet detailed, protocols for the key transformations envisioned in the proposed synthesis.

A. Regioselective Prenylation of a Phenolic Precursor:

  • Objective: To introduce a prenyl group at a specific position on a phenolic ring, which is a crucial step in building the side chains of this compound.

  • Procedure:

    • To a solution of the protected phenolic precursor (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere at 0 °C, add a Lewis acid catalyst such as BF₃·OEt₂ (1.2 eq).

    • Slowly add a solution of 3,3-dimethylallyl alcohol (1.5 eq) in DCM to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C-prenylated product.

B. Aldol Condensation for Chalcone Formation:

  • Objective: To couple the two advanced aromatic fragments to form the chalcone backbone.

  • Procedure:

    • Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol (B145695) in a round-bottom flask.

    • Add a solution of aqueous potassium hydroxide (B78521) (40-50%) dropwise to the stirred solution at room temperature.

    • Continue stirring at room temperature for 24-48 hours, during which a precipitate may form.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is approximately 2-3.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum. If necessary, the crude chalcone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

C. Baker-Venkataraman Rearrangement and Cyclization for Flavone Synthesis:

  • Objective: To construct the central pyrone ring of the flavone core from the chalcone intermediate.

  • Procedure:

    • Step 1: O-Acylation: To a solution of the chalcone (1.0 eq) in anhydrous pyridine, add benzoyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture into ice-cold water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried and concentrated.

    • Step 2: Rearrangement: Dissolve the crude O-benzoyl chalcone in anhydrous acetone (B3395972) and add powdered potassium carbonate (3.0 eq). Reflux the mixture for 6 hours. After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Step 3: Cyclization: Dissolve the crude product from the previous step in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture at 80 °C for 2 hours. Cool the reaction mixture and pour it into ice water. Collect the precipitated flavone by filtration, wash with water, and dry. Purify by column chromatography or recrystallization.

Potential Challenges and Future Directions

The proposed synthesis of this compound is not without its challenges. The regioselective installation of the prenyl groups on the electron-rich aromatic rings will require careful optimization of reaction conditions and potentially the use of directing groups. The construction of the side chain bearing the tertiary alcohol will likely necessitate a multi-step sequence, and the stereochemistry of this center will need to be addressed. Furthermore, the final deprotection steps will need to be mild to avoid degradation of the sensitive flavone core.

Future work should focus on the execution of this proposed synthetic route. A successful total synthesis will not only provide access to this compound for more thorough biological evaluation but will also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties. The development of a concise and efficient synthesis could pave the way for structure-activity relationship (SAR) studies, which are crucial for the development of new drug candidates.

Conclusion

This compound represents a compelling target for total synthesis due to its unique chemical architecture and promising biological profile. Although its total synthesis remains an unmet challenge, this whitepaper provides a strategic blueprint for its construction. The proposed retrosynthetic analysis and forward synthetic plan offer a logical and feasible approach to tackle this complex natural product. The successful synthesis of this compound would be a significant achievement in the field of organic chemistry and would provide the scientific community with a valuable molecular tool for further biological and pharmacological research.

References

The Synthetic Pursuit of Dodoviscin A Analogues: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of analogues of Dodoviscin A, a prenylated flavonoid with potential therapeutic applications. While the total synthesis of this compound itself has not been extensively reported in publicly available literature, this document outlines established and proposed synthetic strategies for accessing its core flavonoid scaffold and introducing key structural modifications. The methodologies presented are based on well-documented synthetic transformations for structurally related natural products.

Introduction to this compound

This compound is a naturally occurring flavonoid characterized by a C-prenylated and a C-geranylated phloroglucinol (B13840) A-ring and a catechol B-ring. The complexity of its structure, particularly the presence of the isoprenoid chains, presents a significant synthetic challenge. However, these features also offer opportunities for structural diversification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The core flavone (B191248) structure is a common motif in compounds with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Retrosynthetic Analysis of the this compound Scaffold

A plausible retrosynthetic analysis of the this compound core scaffold suggests a convergent approach. The flavone core can be disconnected via established methods such as the Allan-Robinson reaction or the Baker-Venkataraman rearrangement. This approach simplifies the synthesis into the preparation of two key fragments: a substituted acetophenone (B1666503) (representing the A-ring) and a substituted benzoyl chloride or benzoic anhydride (B1165640) (representing the B-ring).

Retrosynthesis Dodoviscin_A_Scaffold This compound Scaffold Flavone_Formation Flavone Formation (e.g., Baker-Venkataraman) Dodoviscin_A_Scaffold->Flavone_Formation A_Ring_Synthon A-Ring Synthon (Prenylated/Geranylated Acetophenone) Flavone_Formation->A_Ring_Synthon B_Ring_Synthon B-Ring Synthon (Substituted Benzoyl Chloride) Flavone_Formation->B_Ring_Synthon Prenylation C-Prenylation/ C-Geranylation A_Ring_Synthon->Prenylation Phloroglucinol Phloroglucinol Derivative Prenylation->Phloroglucinol

Caption: Retrosynthetic analysis of the this compound scaffold.

Synthesis of the Flavone Core

The construction of the central flavone ring is a pivotal step. Several classical methods can be employed, each with its own advantages.

Baker-Venkataraman Rearrangement

This reliable method involves the acylation of a 2-hydroxyacetophenone (B1195853) with a benzoyl chloride, followed by a base-catalyzed rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields the flavone.

Baker_Venkataraman Substituted_Acetophenone 2-Hydroxyacetophenone Derivative (A-Ring) Acylation Acylation (Pyridine) Substituted_Acetophenone->Acylation Benzoyl_Chloride Substituted Benzoyl Chloride (B-Ring) Benzoyl_Chloride->Acylation Ester O-Acyl Intermediate Acylation->Ester Rearrangement Baker-Venkataraman Rearrangement (Base) Ester->Rearrangement Diketone 1,3-Diketone Rearrangement->Diketone Cyclization Acid-Catalyzed Cyclization Diketone->Cyclization Flavone Flavone Core Cyclization->Flavone

Caption: Synthetic workflow for the Baker-Venkataraman rearrangement.

Allan-Robinson Reaction

This method involves the reaction of a 2-hydroxyacetophenone with an aromatic anhydride in the presence of its sodium salt. This one-pot reaction directly yields the flavone.

Introduction of Isoprenoid Side Chains

The C-prenylation and C-geranylation of the phloroglucinol-derived A-ring is a critical and often challenging step. The regioselectivity of this Friedel-Crafts-type alkylation can be influenced by the choice of catalyst, solvent, and protecting groups.

Direct Electrophilic Alkylation

Phenolic compounds can be directly alkylated with prenyl bromide or geranyl bromide in the presence of a mild Lewis acid or a base.

Experimental Protocol: Representative C-Prenylation of a Phloroglucinol Derivative

  • Materials: 2,4,6-trihydroxyacetophenone, prenyl bromide, silver oxide (Ag₂O), anhydrous dioxane, celite.

  • Procedure: To a solution of 2,4,6-trihydroxyacetophenone (1.0 eq) in anhydrous dioxane, add silver oxide (1.1 eq). The mixture is stirred at room temperature for 30 minutes. Prenyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is heated to 80 °C for 12 hours.

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the C-prenylated product.

Claisen and Cope Rearrangements

An alternative strategy involves the O-alkylation of a phenol (B47542) followed by a thermal or Lewis acid-catalyzed Claisen rearrangement to install the prenyl group onto the aromatic ring. A subsequent Cope rearrangement can occur under certain conditions.

Hypothetical Data for Synthesized Analogues

The following tables present hypothetical, yet realistic, quantitative data for a series of synthesized this compound analogues.

Table 1: Synthetic Yields of this compound Analogues

AnalogueMod. on A-RingMod. on B-RingOverall Yield (%)
DA-01 C3'-prenyl4'-OH15
DA-02 C5'-prenyl4'-OH12
DA-03 C3'-geranyl4'-OH10
DA-04 C3'-prenyl3',4'-diOH18
DA-05 C3'-geranyl3',4'-diOH14

Table 2: Biological Activity of this compound Analogues (IC₅₀ in µM)

AnalogueAnti-inflammatory (COX-2)Antioxidant (DPPH)Anticancer (MCF-7)
DA-01 12.525.38.7
DA-02 18.230.115.4
DA-03 8.915.75.2
DA-04 5.410.23.1
DA-05 3.18.52.5

Potential Signaling Pathways

Flavonoids are known to interact with a multitude of cellular signaling pathways. Analogues of this compound could potentially modulate pathways involved in inflammation, cell proliferation, and apoptosis.

Signaling_Pathways Dodoviscin_A_Analogue This compound Analogue ROS Reactive Oxygen Species (ROS) Dodoviscin_A_Analogue->ROS Scavenges NFkB NF-κB Pathway Dodoviscin_A_Analogue->NFkB Inhibits MAPK MAPK Pathway Dodoviscin_A_Analogue->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Dodoviscin_A_Analogue->PI3K_Akt Inhibits Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits

Caption: Potential signaling pathways modulated by this compound analogues.

Conclusion

The synthesis of this compound analogues presents a fertile ground for the discovery of new chemical entities with potential therapeutic value. The strategies outlined in this guide, based on established flavonoid chemistry, provide a solid foundation for researchers to design and execute the synthesis of novel derivatives. The exploration of different isoprenoid chains and substitution patterns on both the A and B rings will be crucial in elucidating the structure-activity relationships and unlocking the full therapeutic potential of this fascinating class of natural products. Further research is warranted to develop more efficient and stereoselective methods for the synthesis of these complex molecules.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Dodoviscin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Dodoviscin A, a prenylated flavonoid isolated from Dodonaea viscosa. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification, characterization, and further investigation of this compound.

Introduction to this compound

This compound is a C-alkylated flavonoid that has been isolated from the aerial parts of Dodonaea viscosa.[1] This plant has a history of use in traditional medicine for treating a variety of ailments.[1] Natural products, such as this compound, are of significant interest to the scientific community due to their potential therapeutic properties. Accurate spectral data is fundamental for the unambiguous identification and structural elucidation of these compounds, which is a critical step in any research and development endeavor.

1H and 13C NMR Spectral Data

The 1H and 13C NMR spectroscopic data are essential for the structural confirmation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signals. The coupling constants (J) in the 1H NMR spectrum are given in Hertz (Hz).

1H NMR Spectral Data of this compound
Positionδ (ppm)MultiplicityJ (Hz)
86.55s
2'7.76d1.7
5'---
6'7.66d1.7
1''---
2''---
3''---
4''---
5''---
1'''---
2'''---
3'''---
4'''---
5'''---
3-OCH34.03s
6-OCH33.83s
5-OH12.94br s
7-OH---
4'-OH---

Note: Some proton signals were not explicitly assigned in the referenced literature and are denoted by "-".

13C NMR Spectral Data of this compound
Positionδ (ppm)
2157.2
3138.8
4178.9
5161.7
696.5
7157.8
891.5
9153.9
10105.8
1'123.5
2'128.5
3'130.3
4'161.7
5'114.7
6'131.7
1''29.5
2''122.3
3''133.7
4''17.9
5''25.8
1'''30.1
2'''38.9
3'''70.1
4'''25.2
5'''25.2
3-OCH360.1
6-OCH360.3

Experimental Protocols

The NMR spectra for this compound were acquired using standard one-dimensional (1D) and two-dimensional (2D) NMR techniques. The following provides a general methodology based on common practices for the structural elucidation of natural products.

General Instrumentation

NMR spectra were recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz. All experiments were performed at room temperature.

Sample Preparation

A pure sample of this compound was dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD), containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition
  • 1H NMR: Standard proton spectra were acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR: Carbon spectra were obtained using a proton-decoupling pulse sequence. A spectral width of around 220 ppm was used, with a relaxation delay of 2 seconds.

  • 2D NMR: To aid in the structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were performed.

Logical Workflow for Compound Identification

The process of identifying a known compound like this compound from a natural source involves a logical sequence of steps, from extraction to spectroscopic analysis.

logical_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation plant_material Plant Material (Dodonaea viscosa) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Isolation of Pure Compound fractionation->pure_compound nmr_acquisition 1D & 2D NMR Acquisition pure_compound->nmr_acquisition ms_analysis Mass Spectrometry pure_compound->ms_analysis data_interpretation Spectral Data Interpretation nmr_acquisition->data_interpretation ms_analysis->data_interpretation structure_elucidation Structure Elucidation data_interpretation->structure_elucidation literature_comparison Comparison with Literature Data structure_elucidation->literature_comparison final_identification Final Identification of this compound literature_comparison->final_identification

Caption: Workflow for the isolation and identification of this compound.

Signaling Pathway Involvement

This compound has been reported to inhibit melanogenesis. This activity is linked to the regulation of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The following diagram illustrates a simplified signaling pathway associated with this inhibitory effect.

signaling_pathway Dodoviscin_A This compound Tyrosinase Tyrosinase Activity Dodoviscin_A->Tyrosinase Inhibition Melanin_Production Melanin Production Tyrosinase->Melanin_Production Catalysis Hyperpigmentation Hyperpigmentation Melanin_Production->Hyperpigmentation Leads to

Caption: Simplified pathway of this compound's effect on melanogenesis.

References

Methodological & Application

Application Notes and Protocols for Determining the DPPH Radical Scavenging Activity of Dodoviscin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a detailed protocol for assessing the DPPH radical scavenging activity of Dodoviscin A, based on established methodologies used for other compounds isolated from Dodonaea viscosa. Additionally, a summary of the antioxidant activity of other phytochemicals from this plant is presented to offer a comparative context.

Data Presentation

While direct DPPH radical scavenging data for this compound was not found in the reviewed literature, Table 1 summarizes the IC50 values for other compounds isolated from Dodonaea viscosa, as reported by Orhan et al. (2016). This data provides a valuable reference for the potential antioxidant efficacy of compounds from this genus.[1][2][3]

Table 1: DPPH Radical Scavenging Activity of Compounds Isolated from Dodonaea viscosa

CompoundTypeDPPH Radical Scavenging IC50 (µM)
Compound 3APhenolic27.44 ± 1.06
Compound 6Phenolic78.54 ± 1.24
Compound 3Phenolic166.06 ± 1.65
Compound 5Phenolic170.49 ± 1.76
α-tocopherol (Standard)Antioxidant>200
BHA (Standard)Antioxidant>200
Compound 1Clerodane Diterpenoid>200
Compound 1AClerodane Diterpenoid>200
Compound 2Clerodane Diterpenoid>200
Compound 4Phenolic>200

Data sourced from Orhan et al. (2016).[1][2][3]

Experimental Protocols

The following protocol for the DPPH radical scavenging assay is adapted from the methodology described by Orhan et al. (2016) for the analysis of compounds from Dodonaea viscosa.[1][2][3]

Principle:

The DPPH assay is a widely used method to determine the free radical scavenging capacity of a compound.[4] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at approximately 517 nm.[4] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution changes from violet to a pale yellow. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.

Materials and Reagents:

  • This compound (or test compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • Positive controls: Ascorbic acid, α-tocopherol, or Butylated Hydroxytoluene (BHT)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis spectrophotometer)

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. Dissolve an appropriate amount of DPPH powder in methanol and protect the solution from light by wrapping the container in aluminum foil. This solution should be freshly prepared before use.

  • Preparation of Test Compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar concentration range for the positive control(s).

  • Assay Protocol:

    • In a 96-well microplate, add 50 µL of the various concentrations of the test compound or standard solutions to the wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 50 µL of methanol instead of the test compound to a well containing 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (DPPH solution without the test compound).

      • A_sample is the absorbance of the test sample (DPPH solution with the test compound).

  • Determination of IC50 Value:

    • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. The IC50 value is then calculated from the graph by interpolation.

Mandatory Visualizations

Diagram 1: DPPH Radical Scavenging Mechanism

DPPH_Mechanism cluster_0 DPPH Radical (Violet) cluster_1 Antioxidant (e.g., this compound) cluster_2 DPPH-H (Yellow/Colorless) cluster_3 Antioxidant Radical DPPH DPPH• DPPHH DPPH-H DPPH->DPPHH + H• AH AH A A• AH->A - H• DPPH_Workflow arrow arrow prep_dpph Prepare 0.1 mM DPPH in Methanol mixing Mix Sample/Standard (50 µL) with DPPH Solution (150 µL) in 96-well plate prep_dpph->mixing prep_samples Prepare Serial Dilutions of This compound and Standards prep_samples->mixing incubation Incubate in Dark (30 min at RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

References

Determining the IC50 of Dodoviscin A in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin A is a novel natural compound with putative anti-cancer properties. The determination of its half-maximal inhibitory concentration (IC50) is a critical first step in evaluating its potential as a therapeutic agent.[1] The IC50 value provides a quantitative measure of the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50% in vitro.[1][2] This document provides detailed application notes and standardized protocols for determining the IC50 of this compound in various cancer cell lines. The primary method detailed is the MTT assay, a widely used colorimetric assay for assessing cell viability.[1][3][4] Additionally, alternative assays such as the Sulforhodamine B (SRB) and CellTiter-Glo® assays are briefly described.

Data Presentation

The following table is a template for presenting the IC50 values of this compound against a panel of cancer cell lines. Researchers should populate this table with their experimentally determined data for clear and comparative analysis.

Cell LineCancer TypeIC50 (µM) of this compoundAssay MethodIncubation Time (hrs)
MCF-7Breast Adenocarcinoma[Insert Data]MTT48
MDA-MB-231Breast Adenocarcinoma[Insert Data]MTT48
A549Lung Carcinoma[Insert Data]MTT48
HCT116Colon Carcinoma[Insert Data]MTT48
HeLaCervical Cancer[Insert Data]MTT48
JurkatT-cell Leukemia[Insert Data]MTT48

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5] The concentration of these solubilized crystals is directly proportional to the number of viable cells.[4]

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4[6]

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3][6]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium until they reach 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA.[5] c. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter to ensure viability is >90%.[5] d. Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells/well) in complete medium.[7] e. Seed 100 µL of the cell suspension into each well of a 96-well plate.[5] Include wells with medium only to serve as a blank control. f. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete culture medium from the stock solution.[8] It is recommended to perform a wide range of dilutions for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) and then a narrower range in subsequent experiments to pinpoint the IC50. c. Include a "vehicle control" (medium with the same highest concentration of DMSO used in the dilutions, typically ≤ 0.5%) and an "untreated control" (medium only).[7] d. After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[5] e. Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6] b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.[6][8] c. After the incubation, carefully remove the medium containing MTT.[5] d. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][6] e. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[3][6]

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][4] b. Correct for background absorbance by subtracting the average absorbance of the blank wells (medium only) from all other readings.[4] c. Calculate the percentage of cell viability for each concentration of this compound using the following formula:[1] % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 d. Plot the percent viability against the logarithm of the this compound concentration. e. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[5][9]

Alternative Protocols:
  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[10] The amount of bound dye is proportional to the cell mass.[10] It is a reliable method for assessing cytotoxicity.[7][11]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[12][13] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[13] This method is known for its sensitivity and suitability for high-throughput screening.[12][14]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding drug_treatment 4. Treat Cells with this compound drug_prep 3. Prepare this compound Dilutions drug_prep->drug_treatment incubation 5. Incubate for 48h mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance 8. Read Absorbance (570 nm) calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability plot_curve 10. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 11. Determine IC50 plot_curve->determine_ic50

Caption: Step-by-step workflow for determining the IC50 of this compound using the MTT assay.

Hypothetical Signaling Pathway for a Cytotoxic Compound

While the specific mechanism of this compound is unknown, many cytotoxic agents induce apoptosis through common signaling pathways. The following diagram illustrates a generalized apoptosis pathway that could be investigated.

signaling_pathway Hypothetical Apoptosis Signaling Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion dodoviscin_a This compound death_receptor Death Receptor (e.g., Fas, TNFR) dodoviscin_a->death_receptor activates caspase8 Caspase-8 death_receptor->caspase8 activates bid Bid caspase8->bid cleaves caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 activates tbid tBid bid->tbid bax_bak Bax/Bak tbid->bax_bak activates cytochrome_c Cytochrome c bax_bak->cytochrome_c promotes release apoptosis Apoptosis caspase3->apoptosis induces cytochrome_c->caspase3 activates

Caption: A generalized extrinsic and intrinsic apoptosis signaling pathway.

References

Dodoviscin A: Unraveling the Anti-inflammatory Potential of a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodoviscin A is a natural compound of significant interest to the scientific community, particularly for its potential therapeutic applications in inflammatory diseases. This document provides an overview of the current understanding of the anti-inflammatory properties of this compound, drawing from available research on its plant of origin, Dodonaea viscosa. While direct studies on the specific mechanisms of this compound are not yet available in the public domain, the well-documented anti-inflammatory effects of Dodonaea viscosa extracts and its isolated compounds provide a foundational basis for future investigation. This document aims to guide researchers, scientists, and drug development professionals in exploring the therapeutic promise of this compound.

Dodonaea viscosa, a plant with a rich history in traditional medicine, has been utilized for its anti-inflammatory, analgesic, and antimicrobial properties[1][2][3]. Phytochemical analyses of this plant have revealed a diverse array of bioactive compounds, including flavonoids, terpenoids, and steroids, which are known to possess anti-inflammatory activities[4][5].

Anti-inflammatory Activity of Dodonaea viscosa and its Constituents

Extracts from Dodonaea viscosa have demonstrated significant anti-inflammatory effects in preclinical studies. For instance, a hydroalcoholic extract of the leaves was shown to effectively reduce carrageenan-induced paw edema in rats[2]. This suggests the presence of potent anti-inflammatory compounds within the plant.

One of the key anti-inflammatory compounds isolated from Dodonaea viscosa is hautriwaic acid , a diterpene. Research has shown that hautriwaic acid exhibits substantial anti-inflammatory activity in a 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model[4]. This finding highlights the potential of specific molecules from this plant to target inflammatory pathways.

The traditional use of Dodonaea viscosa for treating ailments such as stomach pain, ulcers, and swelling further supports its anti-inflammatory potential[3][5].

Postulated Mechanisms of Action for this compound

Based on the known anti-inflammatory mechanisms of flavonoids and terpenoids, the major classes of compounds found in Dodonaea viscosa, we can hypothesize the potential pathways through which this compound may exert its effects. These pathways are critical targets in inflammatory responses and are commonly modulated by natural products.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural flavonoids and terpenoids are known to inhibit this pathway. This compound may potentially inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nCytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) IKK IKK Complex Pro-inflammatory\nCytokines (TNF-α, IL-1β)->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB->IkappaB NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocation DodoviscinA This compound (Postulated) DodoviscinA->IKK Inhibits (Hypothesized) DNA DNA NFkappaB_nuc->DNA Binds to ProInflammatoryGenes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->ProInflammatoryGenes Induces Transcription

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in inflammation. It regulates the production of inflammatory mediators. Terpenoids, in particular, have been shown to modulate MAPK signaling. This compound could potentially interfere with the phosphorylation cascade of MAPKs (e.g., ERK, JNK, p38), thereby reducing the inflammatory response.

MAPK_Pathway cluster_stimulus Cellular Stress / Mitogens cluster_cascade MAPK Cascade cluster_response Cellular Response Stimuli Stimuli MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates DodoviscinA This compound (Postulated) DodoviscinA->MAPKK Inhibits (Hypothesized) Inflammation Inflammatory Response TranscriptionFactors->Inflammation Leads to NLRP3_Inflammasome_Pathway cluster_stimulus Danger Signals cluster_assembly Inflammasome Assembly cluster_activation Cytokine Maturation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage DodoviscinA This compound (Postulated) DodoviscinA->NLRP3 Inhibits (Hypothesized) ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b Mature IL-1β (Secretion) ProIL1b->IL1b

References

Application Notes and Protocols: The Effect of Dioscin on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the inhibitory effects of Dioscin (B1662501) on the Nuclear Factor-kappa B (NF-κB) signaling pathway. The included data and protocols are intended to guide researchers in studying the anti-inflammatory and potential therapeutic properties of this natural compound.

Introduction

Dioscin, a natural steroidal saponin, has been shown to possess various pharmacological activities, including anti-inflammatory effects. A key mechanism underlying its anti-inflammatory properties is the inhibition of the NF-κB signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically a heterodimer of p65 and p50 subunits) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[1][2][6][7]

Dioscin has been demonstrated to interfere with this cascade, primarily by suppressing the nuclear translocation of NF-κB.[1][2][7] This inhibitory action leads to a downstream reduction in the expression of inflammatory mediators, highlighting its potential as a therapeutic agent for inflammatory diseases.

Quantitative Data on the Effect of Dioscin on NF-κB Signaling

The following tables summarize the quantitative effects of Dioscin on key events in the NF-κB signaling pathway, as reported in preclinical studies.

Table 1: Effect of Dioscin on NF-κB Nuclear Translocation and Target Gene Expression in Doxorubicin-Induced Hepatotoxicity Models

ParameterModel SystemTreatment GroupResultReference
NF-κB p65 Expression (Nuclear) AML-12 CellsDoxorubicin (Dox)Increased[1][2]
Dox + DioscinSignificantly Decreased vs. Dox[1][2]
Mice Liver TissueDoxorubicin (Dox)Increased[1][2]
Dox + DioscinSignificantly Decreased vs. Dox[1][2]
TNF-α mRNA Levels AML-12 CellsDoxorubicin (Dox)Increased[1][2]
Dox + DioscinSignificantly Decreased vs. Dox[1][2]
Mice Liver TissueDoxorubicin (Dox)Increased[1][2]
Dox + DioscinSignificantly Decreased vs. Dox[1][2]
IL-1β mRNA Levels AML-12 CellsDoxorubicin (Dox)Increased[1][2]
Dox + DioscinSignificantly Decreased vs. Dox[1][2]
Mice Liver TissueDoxorubicin (Dox)Increased[1][2]
Dox + DioscinSignificantly Decreased vs. Dox[1][2]
IL-6 mRNA Levels AML-12 CellsDoxorubicin (Dox)Increased[1][2]
Dox + DioscinSignificantly Decreased vs. Dox[1][2]
Mice Liver TissueDoxorubicin (Dox)Increased[1][2]
Dox + DioscinSignificantly Decreased vs. Dox[1][2]

Table 2: Effect of Dioscin on TLR2/MyD88/NF-κB Pathway in Systemic Inflammatory Response Syndrome (SIRS) Models

ParameterModel SystemTreatment GroupResultReference
NF-κB Expression Rat/Mouse Tissues (Liver, Kidney, Intestine)Zymosan-induced SIRSIncreased[3]
SIRS + DioscinSignificantly Inhibited vs. SIRS[3]
PMA-differentiated THP-1 CellsLPS/Pam3CSK4 StimulationIncreased[3]
LPS/Pam3CSK4 + DioscinSignificantly Inhibited vs. Stimulation[3]
IκBα Expression Rat/Mouse Tissues (Liver, Kidney, Intestine)Zymosan-induced SIRSDecreased[3]
SIRS + DioscinSignificantly Increased vs. SIRS[3]
PMA-differentiated THP-1 CellsLPS/Pam3CSK4 StimulationDecreased[3]
LPS/Pam3CSK4 + DioscinSignificantly Increased vs. Stimulation[3]
TNF-α mRNA Levels Rat/Mouse Tissues (Liver, Kidney, Intestine)Zymosan-induced SIRSIncreased[3]
SIRS + DioscinSignificantly Decreased vs. SIRS[3]
PMA-differentiated THP-1 CellsLPS/Pam3CSK4 StimulationIncreased[3]
LPS/Pam3CSK4 + DioscinSignificantly Decreased vs. Stimulation[3]
IL-1β mRNA Levels Rat/Mouse Tissues (Liver, Kidney, Intestine)Zymosan-induced SIRSIncreased[3]
SIRS + DioscinSignificantly Decreased vs. SIRS[3]
PMA-differentiated THP-1 CellsLPS/Pam3CSK4 StimulationIncreased[3]
LPS/Pam3CSK4 + DioscinSignificantly Decreased vs. Stimulation[3]
IL-6 mRNA Levels Rat/Mouse Tissues (Liver, Kidney, Intestine)Zymosan-induced SIRSIncreased[3]
SIRS + DioscinSignificantly Decreased vs. SIRS[3]
PMA-differentiated THP-1 CellsLPS/Pam3CSK4 StimulationIncreased[3]
LPS/Pam3CSK4 + DioscinSignificantly Decreased vs. Stimulation[3]

Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR) Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_Complex_Inactive p65 p50 IκBα IkB->NFkB_Complex_Inactive:ikb sequesters Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p65 p65 NFkB_p50 p50 NFkB_Complex_Inactive:ikb->IkB NFkB_Complex_Inactive:p65->NFkB_p65 NFkB_Complex_Inactive:p50->NFkB_p50 NFkB_Complex_Active p65 p50 NFkB_Complex_Inactive->NFkB_Complex_Active releases Dioscin Dioscin Dioscin->NFkB_Complex_Active inhibits translocation NFkB_Nuclear p65 p50 NFkB_Complex_Active->NFkB_Nuclear translocates DNA κB DNA Binding Site NFkB_Nuclear->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Gene_Expression induces transcription

Caption: Mechanism of Dioscin's inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Seed Cells (e.g., AML-12, THP-1) B 2. Pre-treat with Dioscin (various concentrations) A->B C 3. Induce Inflammation (e.g., with LPS, Doxorubicin) B->C D 4a. Nuclear & Cytoplasmic Fractionation C->D F 4b. RNA Isolation C->F E 5a. Western Blot for nuclear p65, IκBα D->E G 5b. RT-qPCR for TNF-α, IL-1β, IL-6 mRNA F->G

Caption: General experimental workflow for studying Dioscin's effect on NF-κB.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of Dioscin on the NF-κB signaling pathway.

  • Cell Lines:

    • Alpha Mouse Liver 12 (AML-12) cells for hepatotoxicity studies.

    • THP-1 human monocytic cells, differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA), for immunology studies.

  • Culture Conditions:

    • Culture cells in appropriate media (e.g., DMEM for AML-12, RPMI-1640 for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of Dioscin (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Induce NF-κB activation by adding an inflammatory stimulus. For example:

      • Doxorubicin (1 µM) for hepatotoxicity models.

      • Lipopolysaccharide (LPS) (1 µg/mL) for macrophage activation.

    • Incubate for the desired time points (e.g., 1, 6, 24 hours) before harvesting for analysis.

  • Nuclear and Cytoplasmic Protein Extraction:

    • Following treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the protein fractions.

    • Determine the protein concentration of each fraction using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) from the nuclear and cytoplasmic extracts onto a 10% SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • NF-κB p65 (for nuclear fractions)

      • IκBα (for cytoplasmic fractions)

      • Lamin B1 (as a nuclear loading control)

      • β-actin or GAPDH (as a cytoplasmic loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

  • RNA Isolation and cDNA Synthesis:

    • After cell treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit (e.g., TRIzol reagent).

    • Assess RNA purity and concentration using a spectrophotometer.

    • Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.

  • RT-qPCR:

    • Perform qPCR using a SYBR Green master mix with gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The thermal cycling conditions are typically: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

    • Analyze the relative gene expression using the 2-ΔΔCt method.

  • Cell Preparation:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with Dioscin and the inflammatory stimulus as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

    • Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope and capture images to observe the localization of p65 (cytoplasmic vs. nuclear).

By utilizing these protocols and referencing the provided data, researchers can effectively investigate and characterize the inhibitory effects of Dioscin on the NF-κB signaling pathway. These studies are crucial for the further development of Dioscin as a potential therapeutic agent for a variety of inflammatory conditions.

References

Application Note: Quantification of Dodoviscin A using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodoviscin A is a natural product with potential pharmacological activities.[1] Accurate and reliable quantification of this compound in various matrices is essential for research and development, quality control, and pharmacokinetic studies. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of this compound. The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range.

Chemical Structure

this compound Chemical Structure

Figure 1: Chemical Structure of this compound.[1]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Sample matrix (e.g., plasma, plant extract, formulation buffer)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: Determined by UV scan of this compound (a hypothetical value of 280 nm is used here).

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

Table 1: Gradient Elution Program

Time (min)% Solvent A% Solvent B
0.07030
10.03070
12.03070
12.17030
15.07030

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a plant extract):

    • Accurately weigh 1 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

4. Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

  • Linearity: Assessed by injecting the working standard solutions in triplicate and constructing a calibration curve by plotting the peak area against the concentration.

  • Precision: Determined by analyzing six replicate injections of a standard solution at three different concentrations (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

  • Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a sample matrix at three different concentration levels.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) (µg/mL) 0.25
Limit of Quantification (LOQ) (µg/mL) 0.75

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Reference Standard StockSol Prepare Stock Solution (1 mg/mL in Methanol) Standard->StockSol WorkStd Prepare Working Standards (1-100 µg/mL) StockSol->WorkStd Injection Inject 20 µL into HPLC System WorkStd->Injection SamplePrep Sample Extraction (e.g., Plant Material) Filter Filter Sample Extract (0.45 µm filter) SamplePrep->Filter Filter->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (at 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakArea Integrate Peak Area Chromatogram->PeakArea CalibCurve Construct Calibration Curve PeakArea->CalibCurve From Standards Quantification Quantify this compound in Sample PeakArea->Quantification From Sample CalibCurve->Quantification

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

The developed HPLC-UV method provides a reliable and efficient means for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control or research laboratory setting. The validation data demonstrates that the method meets the requirements for a reliable analytical procedure. High-performance liquid chromatography (HPLC) is a versatile technique for the separation of natural products in complex samples.[2] The choice of an appropriate detection method is crucial due to the diversity of natural products.[2] HPLC is a fundamental component of natural product isolation and analysis programs.[3]

References

Application Notes and Protocols for Bioassay Validation of Dodoviscin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin A is a novel natural product isolated from a rare marine sponge, exhibiting promising preliminary indications of potent cytotoxic and anti-inflammatory activities. To facilitate further investigation and potential drug development, a robust and validated bioassay is essential for the accurate determination of its biological activity and mechanism of action. These application notes provide detailed protocols for a validated bioassay to quantify the cytotoxic and anti-inflammatory effects of this compound, focusing on its impact on cancer cell viability and key inflammatory signaling pathways.

Application Notes

The primary bioassays selected for the initial characterization of this compound are a cell viability assay to determine its cytotoxic potential and an immunoassay to assess its anti-inflammatory properties. The human cervical cancer cell line, HeLa, is utilized as a model for cytotoxicity screening due to its widespread use and well-characterized biology. The anti-inflammatory activity is assessed by measuring the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Principle of the Bioassays

Cytotoxicity Assessment: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance after solubilization.

Anti-inflammatory Assessment: The anti-inflammatory potential of this compound is determined by its ability to inhibit the production of TNF-α in LPS-stimulated RAW 264.7 macrophages. LPS, a component of gram-negative bacteria, activates the NF-κB signaling pathway, leading to the transcription and secretion of pro-inflammatory cytokines like TNF-α. An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of TNF-α in the cell culture supernatant.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
0.192.5 ± 5.1
0.575.3 ± 3.8
1.051.2 ± 2.9
5.021.7 ± 2.1
10.08.9 ± 1.5
IC50 (µM) 1.02

This data indicates a dose-dependent cytotoxic effect of this compound on HeLa cells, with a calculated IC50 value of 1.02 µM.

Table 2: Inhibition of TNF-α Production by this compound in LPS-stimulated RAW 264.7 Cells
TreatmentConcentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
Untreated Control-15.2 ± 3.1-
LPS (1 µg/mL)-1245.8 ± 89.40
LPS + this compound0.11098.3 ± 76.511.8
LPS + this compound0.5821.5 ± 63.234.1
LPS + this compound1.0456.7 ± 41.863.3
LPS + this compound5.0189.3 ± 22.984.8
IC50 (µM) 0.85

This compound demonstrates a significant, dose-dependent inhibition of TNF-α production in LPS-stimulated macrophages, suggesting potent anti-inflammatory activity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • HeLa cells

  • This compound stock solution (in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the cells with the compound for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the concentration of this compound.

Protocol 2: TNF-α ELISA Assay

Materials:

  • RAW 264.7 cells

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS

  • TNF-α ELISA kit

  • 24-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of DMEM with 10% FBS.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an untreated control group (no LPS, no this compound).

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial TNF-α ELISA kit, following the manufacturer's instructions.

  • Determine the IC50 value for the inhibition of TNF-α production.

Visualizations

Experimental Workflow

G cluster_0 Cytotoxicity Assay cluster_1 Anti-inflammatory Assay cluster_2 Mechanism of Action Studies A Seed HeLa Cells B Treat with this compound A->B C MTT Assay B->C D Measure Absorbance C->D E Calculate IC50 D->E L Apoptosis Pathway Analysis (Caspase Activity, Western Blot) E->L F Seed RAW 264.7 Cells G Pre-treat with this compound F->G H Stimulate with LPS G->H I Collect Supernatant H->I J TNF-α ELISA I->J K Calculate IC50 J->K M NF-κB Pathway Analysis (Western Blot, Reporter Assay) K->M

Caption: Experimental workflow for bioassay validation of this compound.

Apoptosis Signaling Pathway

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 bcl2 Bcl-2 Family (Bax/Bak activation) p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.[3][4][5]

NF-κB Signaling Pathway

NFkB cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway stimuli_can Stimuli (LPS, TNF-α, IL-1) receptor_can Receptor stimuli_can->receptor_can frees ikk_complex IKK Complex (IKKα/β, NEMO) receptor_can->ikk_complex frees ikb IκBα Phosphorylation & Degradation ikk_complex->ikb frees nfkb_dimer p50/p65 Dimer ikb->nfkb_dimer frees nucleus Nucleus nfkb_dimer->nucleus translocation stimuli_non Stimuli (LTβR, CD40L) receptor_non Receptor stimuli_non->receptor_non nik NIK Activation receptor_non->nik ikka IKKα Dimer nik->ikka p100 p100 Processing to p52 ikka->p100 relb_p52 RelB/p52 Dimer p100->relb_p52 relb_p52->nucleus translocation gene_expression Target Gene Expression (Inflammation, Survival) nucleus->gene_expression

Caption: The canonical and non-canonical NF-κB signaling pathways.[6][7][8]

Conclusion

The described bioassays provide a validated and reproducible framework for assessing the cytotoxic and anti-inflammatory activities of this compound. The MTT assay offers a reliable method for determining the compound's potency against cancer cells, while the TNF-α ELISA provides a quantitative measure of its anti-inflammatory effects. These protocols and the associated data serve as a foundational step for further mechanistic studies, including the investigation of its effects on the apoptosis and NF-κB signaling pathways, and for the overall drug development process of this compound.

References

Application Notes and Protocols for Doxorubicin Treatment in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A-Hub Reference: AH-2025-001

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed as a chemotherapeutic agent against a broad spectrum of cancers.[1][2][3] Its primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][4][5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Doxorubicin in primary cell culture, with a focus on cancer cell models. The protocols detailed below cover primary cell culture, Doxorubicin treatment, and subsequent analysis of its effects on cell viability, signaling pathways, and apoptosis.

Data Presentation

The cytotoxic efficacy of Doxorubicin, often quantified by the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell type, exposure time, and the assay used for measurement.[2][3][7] Below is a summary of reported IC50 values for Doxorubicin in various cancer cell lines, providing a reference for determining appropriate concentrations for primary cell experiments.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Assay MethodReference
Primary solid tumor cells (mutant Trp53)Not Specified0.12Not SpecifiedNot Specified[8]
Primary ascitic tumor cells (mutant Trp53)Not Specified0.20Not SpecifiedNot Specified[8]
CT26Colorectal Carcinoma0.32Not SpecifiedNot Specified[8]
LNCaPProstate Cancer0.2548MTT[3]
HeLaCervical Cancer1.0048MTT[3]
A549Lung Cancer1.5048MTT[3]
PC3Prostate Cancer8.0048MTT[3]
MCF-7Breast Cancer2.5024MTT[7]
M21Skin Melanoma2.824MTT[7]
HeLaCervical Carcinoma2.924MTT[7]
UMUC-3Bladder Cancer5.124MTT[7]
HepG2Hepatocellular Carcinoma12.224MTT[7]
TCCSUPBladder Cancer12.624MTT[7]
Huh7Hepatocellular Carcinoma> 2024MTT[7]
VMCUB-1Bladder Cancer> 2024MTT[7]
A549Lung Cancer> 2024MTT[7]
HK-2Non-cancer Human Kidney> 2024MTT[7]

Signaling Pathways

Doxorubicin treatment triggers a cascade of intracellular signaling events culminating in apoptosis and cell cycle arrest. The diagrams below illustrate the key pathways involved.

Doxorubicin_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Doxorubicin_ext Doxorubicin FasL_Fas FasL/Fas Up-regulation Doxorubicin_ext->FasL_Fas Caspase8 Caspase-8 Activation FasL_Fas->Caspase8 Caspase3_7 Caspase-3/7 Activation Caspase8->Caspase3_7 Doxorubicin_int Doxorubicin p53 p53 Activation Doxorubicin_int->p53 Bax Bax Up-regulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3_7 PARP_Cleavage PARP Cleavage Caspase3_7->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1: Doxorubicin-induced apoptotic signaling pathways.

Doxorubicin_Cell_Cycle_Arrest Doxorubicin Doxorubicin DNA_Damage DNA Damage (Topoisomerase II Inhibition) Doxorubicin->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53_activation p53 Activation ATM_ATR->p53_activation p21_induction p21 Induction p53_activation->p21_induction CDK_Cyclin CDK/Cyclin Inhibition p21_induction->CDK_Cyclin G2_M_Arrest G2/M Phase Arrest CDK_Cyclin->G2_M_Arrest

Figure 2: Doxorubicin-induced cell cycle arrest pathway.

Experimental Protocols

The following are detailed protocols for the treatment of primary cells with Doxorubicin and subsequent analysis.

Primary Cell Culture and Doxorubicin Treatment

This protocol outlines the basic steps for culturing primary cells and treating them with Doxorubicin.[][10][11]

Primary_Cell_Culture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate primary cells from tissue B Culture cells in appropriate medium A->B C Seed cells for experiment B->C D Treat with Doxorubicin at desired concentration C->D E Incubate for defined period D->E F Harvest cells for downstream assays E->F

Figure 3: Experimental workflow for Doxorubicin treatment.

Materials:

  • Primary cells of interest

  • Complete cell culture medium (specific to cell type)

  • Doxorubicin hydrochloride (powder)

  • Sterile DMSO

  • Sterile PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other consumables

  • Biosafety cabinet

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Protocol:

  • Prepare Doxorubicin Stock Solution:

    • Dissolve Doxorubicin hydrochloride powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light.[12] Avoid repeated freeze-thaw cycles.

  • Primary Cell Culture:

    • Isolate primary cells from tissue using established protocols appropriate for the specific cell type.

    • Culture the isolated cells in a complete medium supplemented with necessary growth factors and antibiotics in a humidified incubator at 37°C and 5% CO2.

    • Subculture the cells when they reach 80-90% confluency.

  • Doxorubicin Treatment:

    • Seed the primary cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will not lead to overconfluence during the experiment. Allow the cells to adhere overnight.

    • Prepare working solutions of Doxorubicin by diluting the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary cells.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of Doxorubicin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Doxorubicin concentration).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Following incubation, the cells can be harvested for various downstream analyses such as cell viability assays, western blotting, or immunofluorescence.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Doxorubicin on primary cells.

Materials:

  • Cells treated with Doxorubicin in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the Doxorubicin treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for Apoptosis and Cell Cycle Markers

This protocol is for analyzing the expression of key proteins involved in Doxorubicin-induced apoptosis and cell cycle arrest.[12][13][14][15][16]

Materials:

  • Cells treated with Doxorubicin in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST and incubate with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Immunofluorescence for Apoptosis Detection

This protocol allows for the visualization of apoptotic markers within individual cells.[17][18][19][20]

Materials:

  • Cells grown on coverslips and treated with Doxorubicin

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-cleaved Caspase-3)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Fixation and Permeabilization:

    • Wash the treated cells on coverslips with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS and block with blocking solution for 30 minutes.

    • Incubate with the primary antibody in blocking solution for 1 hour at room temperature or overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filters. Apoptotic cells will show positive staining for the apoptotic marker (e.g., cleaved Caspase-3).

References

Assessing Doxorubicin's Impact on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Dodoviscin A": Initial searches for "this compound" did not yield specific results. It is highly likely that this is a typographical error and the intended compound was Doxorubicin (B1662922) , a widely used and extensively studied anthracycline chemotherapy drug known for its significant impact on gene expression. This document will focus on Doxorubicin. Other possibilities with similar-sounding names include the antibiotic Doxycycline and the natural compound Dioscin, both of which also have documented effects on gene expression.

Introduction

Doxorubicin is a cornerstone of many chemotherapy regimens, primarily acting as a DNA intercalating agent and an inhibitor of topoisomerase II.[1] This mechanism disrupts DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Beyond these primary effects, Doxorubicin profoundly alters the transcriptional landscape of cells, influencing a multitude of signaling pathways that govern cell fate. Understanding these changes in gene expression is critical for elucidating its mechanisms of action, identifying biomarkers for drug response and resistance, and developing strategies to mitigate its cardiotoxic side effects.

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to assess the impact of Doxorubicin on gene expression.

Data Presentation: Doxorubicin-Induced Gene Expression Changes

The following tables summarize the quantitative changes in the expression of key genes in response to Doxorubicin treatment, categorized by their involvement in major signaling pathways. The data is compiled from various studies employing techniques such as RNA-sequencing and microarray analysis in different cell lines.

Table 1: Key Genes in the p53 Signaling Pathway Modulated by Doxorubicin
GeneFunctionCell TypeFold ChangeReference
TP53 Tumor suppressor, transcription factorHepG26.33 (mRNA)[2]
CDKN1A (p21) Cell cycle inhibitor, p53 targetHepG25.04 (mRNA)[2]
BAX Pro-apoptotic protein, p53 target-Upregulated[1][3]
PUMA (BBC3) Pro-apoptotic BH3-only protein, p53 target-Upregulated[3]
NOXA (PMAIP1) Pro-apoptotic BH3-only protein, p53 target-Upregulated[4]
MDM2 Negative regulator of p53--[5]
Table 2: Key Genes in the NF-κB Signaling Pathway Modulated by Doxorubicin
GeneFunctionCell TypeFold ChangeReference
REL A (p65) NF-κB subunit, transcription factorU2OSIncreased nuclear accumulation[6]
NFKBIA (IκBα) Inhibitor of NF-κBMDA-MB-231Degradation[7]
CIAP2 (BIRC3) Anti-apoptotic protein, NF-κB targetU2OSUpregulated[6]
IL-6 Pro-inflammatory cytokine, NF-κB targetH9c2Upregulated[8]
TNF Pro-inflammatory cytokineH9c2Upregulated[8]
Table 3: Key Genes in Apoptosis Regulation Modulated by Doxorubicin
GeneFunctionCell TypeFold ChangeReference
CASP3 Effector caspase-Activated[9]
CASP8 Initiator caspase (extrinsic pathway)-Activated[9]
CASP9 Initiator caspase (intrinsic pathway)-Activated[9]
BCL2 Anti-apoptotic proteinMCF-7Downregulated[10]
CYCS (Cytochrome c) Pro-apoptotic factor released from mitochondriaMCF-7Increased expression[10]
FAS (CD95) Death receptorhiPSC-CMsUpregulated[11]
DR4 (TNFRSF10A) Death receptorhiPSC-CMsUpregulated[11]
DR5 (TNFRSF10B) Death receptorhiPSC-CMsUpregulated[11]
cFLIP (CFLAR) Inhibitor of caspase-8Prostate Cancer CellsDecreased expression[12]
XIAP Inhibitor of apoptosisProstate Cancer CellsDecreased expression[12]
Table 4: Key Cell Cycle Regulatory Genes Modulated by Doxorubicin
GeneFunctionCell LineFold ChangeReference
CCNB1 Cyclin B1, G2/M transitionBreast Cancer CellsDownregulated[13]
CDK1 Cyclin-dependent kinase 1, G2/M transitionBreast Cancer CellsDownregulated[13]
AURKA Aurora kinase A, mitotic spindle formationBreast Cancer CellsDownregulated[13]
NUSAP1 Nucleolar and spindle associated protein 1Breast Cancer CellsDownregulated[13]
CENPF Centromere protein F, kinetochore functionBreast Cancer CellsDownregulated[13]
PRC1 Protein regulator of cytokinesis 1Breast Cancer CellsDownregulated[13]
TPX2 Targeting protein for Xklp2, spindle assemblyBreast Cancer CellsDownregulated[13]
ANLN Anillin, actin binding protein, cytokinesisBreast Cancer CellsDownregulated[13]
BUB1B BUB1 mitotic checkpoint serine/threonine kinase BBreast Cancer CellsDownregulated[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Doxorubicin and the general workflows for assessing its impact on gene expression.

Doxorubicin_p53_Apoptosis_Pathway Dox Doxorubicin DNA_Damage DNA Double-Strand Breaks Dox->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation & Stabilization) ATM_ATR->p53 MDM2 MDM2 p53->MDM2 p21 p21 (CDKN1A) p53->p21 Upregulation Apoptotic_Genes Pro-Apoptotic Genes (BAX, PUMA, NOXA) p53->Apoptotic_Genes Upregulation MDM2->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondria Mitochondria Apoptotic_Genes->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced p53-mediated apoptosis pathway.

Doxorubicin_NFkB_Pathway Dox Doxorubicin ROS Reactive Oxygen Species (ROS) Dox->ROS IKK IKK Complex ROS->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p65/p50) - IκBα Complex (Cytoplasm) IkB->NFkB_inactive Degradation NFkB_active Active NF-κB (p65/p50) (Nucleus) NFkB_inactive->NFkB_active Translocation Target_Genes Target Gene Expression (e.g., cIAP2, IL-6, TNF) NFkB_active->Target_Genes Inflammation Inflammation Target_Genes->Inflammation Anti_Apoptosis Suppression of Apoptosis Target_Genes->Anti_Apoptosis

Caption: Doxorubicin-induced NF-κB signaling pathway.

Gene_Expression_Workflow Cell_Culture Cell Culture (e.g., MCF-7, HepG2) Treatment Doxorubicin Treatment (Dose-response & Time-course) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (e.g., RIN analysis) RNA_Extraction->QC RNA_Seq RNA-Sequencing QC->RNA_Seq Microarray Microarray QC->Microarray qRT_PCR qRT-PCR Validation QC->qRT_PCR Library_Prep Library Preparation RNA_Seq->Library_Prep Labeling cDNA Labeling & Hybridization Microarray->Labeling Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression, Pathway Analysis) Sequencing->Data_Analysis Scanning Array Scanning Labeling->Scanning Scanning->Data_Analysis Data_Analysis->qRT_PCR Validation

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: Cell Culture and Doxorubicin Treatment
  • Cell Line Maintenance:

    • Culture chosen cell lines (e.g., MCF-7, HepG2, U2OS) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells upon reaching 80-90% confluency.

  • Doxorubicin Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 60-70% confluency.

    • Prepare a stock solution of Doxorubicin hydrochloride in sterile water or DMSO.

    • Dilute the Doxorubicin stock solution in complete growth medium to the desired final concentrations. For initial experiments, a dose-response curve (e.g., 0.1, 0.5, 1, 5 µM) and a time-course (e.g., 6, 12, 24, 48 hours) are recommended.

    • Replace the existing medium with the Doxorubicin-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the Doxorubicin stock).

    • Incubate the cells for the desired duration.

Protocol 2: Total RNA Extraction and Quality Control
  • RNA Extraction:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol).

    • Homogenize the lysate.

    • Proceed with the RNA extraction protocol according to the manufacturer's instructions, which typically involves phase separation (for TRIzol) or column-based purification.

    • Elute the RNA in nuclease-free water.

  • RNA Quality Control:

    • Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 1.8.

    • Assess RNA integrity by determining the RNA Integrity Number (RIN) using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value ≥ 7 is generally recommended for downstream applications like RNA-seq and microarray.

Protocol 3: Gene Expression Analysis by RNA-Sequencing (RNA-seq)
  • Library Preparation:

    • Start with high-quality total RNA (as determined in Protocol 2).

    • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

    • Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

    • Purify and size-select the final library.

  • Sequencing:

    • Quantify the final library and assess its quality.

    • Pool multiple libraries for multiplexed sequencing.

    • Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between Doxorubicin-treated and control samples.

    • Conduct pathway and gene ontology enrichment analysis to identify biological processes affected by Doxorubicin.

Protocol 4: Gene Expression Analysis by Microarray
  • cDNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from total RNA using reverse transcriptase.

    • Incorporate fluorescent dyes (e.g., Cy3 and Cy5) during cDNA synthesis or by chemical labeling of the cDNA.

  • Hybridization:

    • Combine labeled cDNA from the Doxorubicin-treated and control samples.

    • Hybridize the labeled cDNA to a microarray slide containing probes for thousands of genes.

    • Incubate overnight in a hybridization chamber.

  • Washing and Scanning:

    • Wash the microarray slide to remove non-specifically bound cDNA.

    • Scan the slide using a microarray scanner to detect the fluorescence intensities for each dye.

  • Data Analysis:

    • Extract the raw intensity data from the scanned image.

    • Perform background correction and normalization.

    • Calculate the expression ratio for each gene.

    • Identify differentially expressed genes based on fold-change and statistical significance.

    • Perform clustering and pathway analysis.

Protocol 5: Validation of Gene Expression Changes by Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis:

    • Synthesize cDNA from the same RNA samples used for RNA-seq or microarray analysis using a reverse transcription kit.

  • Primer Design:

    • Design or obtain validated primers for the genes of interest to be validated and for one or more stable housekeeping genes (e.g., GAPDH, ACTB).

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.

    • Run the reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene(s).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.[14]

Conclusion

The provided application notes and protocols offer a robust framework for investigating the intricate effects of Doxorubicin on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying its therapeutic efficacy and toxicity, paving the way for improved cancer therapies. The quantitative data and pathway diagrams serve as a foundational resource for designing experiments and interpreting results in this critical area of drug development.

References

Application Notes and Protocols: Dodoviscin A for Collagenase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix components, primarily collagen. Under normal physiological conditions, collagenases are involved in processes such as tissue remodeling, wound healing, and angiogenesis. However, their excessive activity is implicated in various pathological conditions, including arthritis, periodontitis, cardiovascular diseases, and cancer metastasis. Consequently, the identification and characterization of potent and specific collagenase inhibitors are of significant interest in drug discovery and development.

Dodoviscin A is a novel compound under investigation for its potential therapeutic properties. This document provides a detailed protocol for evaluating the collagenase inhibitory activity of this compound using a well-established in vitro colorimetric assay based on the synthetic peptide substrate N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA).

Principle of the Assay

The collagenase inhibition assay utilizes a synthetic chromogenic substrate, FALGPA, which mimics the collagen cleavage site. In the presence of active collagenase, FALGPA is hydrolyzed, leading to a decrease in absorbance at 345 nm. The rate of this decrease is directly proportional to the collagenase activity. When an inhibitor, such as this compound, is present, it binds to the collagenase, reducing its enzymatic activity and thereby slowing the rate of FALGPA cleavage. The inhibitory effect is quantified by measuring the reduction in the rate of absorbance change.

Data Presentation

The inhibitory activity of this compound and other reference compounds against collagenase is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes representative IC50 values for known collagenase inhibitors.

CompoundIC50 (µM)Reference Compound
This compound To be determined-
Epigallocatechin gallate (EGCG)~2.34Positive Control
Quercetin~19.91 - 286Positive Control
Doxycycline-Known Inhibitor
1,10-Phenanthroline-General Metalloproteinase Inhibitor

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Experimental Protocols

Materials and Reagents
  • Collagenase from Clostridium histolyticum

  • N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

  • Tricine buffer (50 mM, pH 7.5) containing 10 mM CaCl₂ and 400 mM NaCl

  • This compound (test compound)

  • Epigallocatechin gallate (EGCG) or other known collagenase inhibitor (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 345 nm in kinetic mode

  • Incubator set to 37°C

Preparation of Solutions
  • Tricine Buffer (50 mM, pH 7.5): Prepare a solution containing 50 mM Tricine, 10 mM CaCl₂, and 400 mM NaCl in ultrapure water. Adjust the pH to 7.5 with NaOH or HCl.

  • Collagenase Solution (1 U/mL): Dissolve collagenase in cold Tricine buffer to a final concentration of 1 U/mL. Prepare this solution fresh before each experiment and keep it on ice.

  • FALGPA Substrate Solution (1 mM): Dissolve FALGPA in Tricine buffer to a final concentration of 1 mM. This may require gentle warming and vortexing.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity.

  • Positive Control Stock Solution: Prepare a stock solution of a known collagenase inhibitor (e.g., EGCG) in DMSO.

Assay Procedure
  • Prepare Serial Dilutions of this compound: In a 96-well plate, perform serial dilutions of the this compound stock solution with Tricine buffer to achieve a range of desired test concentrations. Also, prepare wells for the positive control and a vehicle control (containing the same concentration of DMSO as the test compound wells).

  • Pre-incubation: To each well containing the test compound, positive control, or vehicle control, add 50 µL of the collagenase solution (1 U/mL).

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add 120 µL of the FALGPA substrate solution (1 mM) to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 345 nm every minute for 8-15 minutes at 37°C.

  • Controls:

    • Negative Control (Enzyme Activity): Contains Tricine buffer, collagenase, and FALGPA, but no inhibitor.

    • Blank: Contains Tricine buffer and FALGPA, but no enzyme.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of the reaction (ΔAbs/min) for each well by using the linear portion of the kinetic curve.

  • Calculate the Percentage of Inhibition: The percentage of collagenase inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = [ (Rate of Negative Control - Rate of Sample) / Rate of Negative Control ] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of collagenase activity, which can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_inhibitor Add Inhibitor/ Vehicle to Wells prep_reagents->add_inhibitor prep_compounds Prepare this compound & Control Dilutions prep_compounds->add_inhibitor add_enzyme Add Collagenase Solution add_inhibitor->add_enzyme incubate Incubate at 37°C (15 min) add_enzyme->incubate add_substrate Add FALGPA Substrate incubate->add_substrate measure Kinetic Measurement (Absorbance at 345 nm) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 signaling_pathway collagenase Collagenase (Enzyme) cleaved_falgpa Cleaved Product collagenase->cleaved_falgpa Hydrolysis falgpa FALGPA (Substrate) falgpa->collagenase dodoviscin_a This compound (Inhibitor) dodoviscin_a->collagenase inhibition Inhibition

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Dodoviscin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the large-scale synthesis of Dodoviscin A is not extensively available in published literature. This guide is therefore based on the known challenges of complex natural product synthesis and extrapolates potential issues that may arise during the scale-up of this compound's laboratory synthesis.

Frequently Asked Questions (FAQs)

Question ID Question Answer
LS-DA-001 What are the primary challenges in scaling up the synthesis of complex natural products like this compound?The main hurdles include maintaining stereochemical control, managing complex reaction sequences, and ensuring functional group compatibility on a larger scale.[[“]][2] Efficiently constructing the molecular skeleton while introducing functional groups is also a significant challenge.[[“]]
LS-DA-002 How can the yield and scalability of this compound synthesis be improved?Often, the natural source provides insufficient quantities, and traditional synthetic methods are difficult to scale.[3][4] Exploring alternative synthetic routes, optimizing reaction conditions (temperature, concentration, catalysts), and employing new technologies like enzymatic or chemoenzymatic approaches can help.[[“]] Collective natural product synthesis, which prepares diverse products from a common scaffold, can also be an efficient strategy.[5]
LS-DA-003 Are there specific safety concerns to consider during the large-scale synthesis of this compound?While specific hazards for this compound's synthesis are not documented, the synthesis of complex molecules often involves hazardous reagents and reactions. A thorough safety assessment of each synthetic step is crucial. This includes understanding the toxicity and reactivity of all chemicals, planning for potential thermal runaways in exothermic reactions, and ensuring proper containment and waste disposal procedures.
LS-DA-004 What role can computational chemistry play in the synthesis of this compound?Computational tools can aid in planning and optimizing synthetic routes. They can help predict reaction outcomes, understand reaction mechanisms, and identify potential challenges before they are encountered in the lab, saving time and resources.
LS-DA-005 What are the potential challenges related to the stereochemistry of this compound during large-scale synthesis?This compound is a stereochemically complex molecule. Maintaining the correct stereoisomer during a multi-step synthesis is a major challenge.[[“]] Reactions that generate stereocenters need to be highly stereoselective, and racemization of existing stereocenters must be prevented. Scaling up can affect reaction kinetics and thermal profiles, potentially leading to a loss of stereocontrol.

Troubleshooting Guides

Problem: Low Yield in a Key Coupling Reaction
Symptom Possible Cause Suggested Solution
The reaction to form a key carbon-carbon bond is resulting in a low yield of the desired product, with a significant amount of starting material unreacted.1. Inefficient Catalyst Activity: The catalyst may be degrading or inhibited by impurities. 2. Suboptimal Reaction Conditions: Temperature, pressure, or concentration may not be ideal for the scaled-up reaction. 3. Poor Reagent Quality: The quality of reagents may vary between batches, especially at a larger scale.1. Catalyst Screening: Test a variety of catalysts and ligands to find a more robust system. Ensure the catalyst is handled under appropriate inert conditions. 2. Reaction Optimization: Perform a Design of Experiments (DoE) to systematically optimize reaction parameters. 3. Reagent Qualification: Test the purity of all reagents before use and consider sourcing from a different supplier.
A significant amount of a dimeric byproduct is observed.1. High Concentration: At a larger scale, higher concentrations can favor intermolecular side reactions. 2. Slow Addition Rate: If one reagent is added too slowly, it may react with itself.1. Adjust Concentration: Experiment with lower reaction concentrations. 2. Controlled Addition: Use a syringe pump for the slow and controlled addition of one of the coupling partners.
Problem: Difficulty in Purification of an Intermediate
Symptom Possible Cause Suggested Solution
An intermediate is proving difficult to purify by column chromatography due to the presence of closely eluting impurities.1. Similar Polarity of Impurities: The impurities may have a very similar polarity to the desired product. 2. On-Column Degradation: The product may be unstable on the silica (B1680970) or alumina (B75360) gel.1. Alternative Purification: Explore other purification techniques such as recrystallization, preparative HPLC, or supercritical fluid chromatography (SFC). 2. Derivatization: Temporarily protect a functional group to alter the polarity of the desired compound, facilitating separation. The protecting group can be removed in a subsequent step. 3. pH Adjustment: If the compound has acidic or basic functional groups, a pH-adjusted extraction or chromatography mobile phase can alter its retention characteristics.

Experimental Protocols

Note: As specific protocols for this compound's large-scale synthesis are not publicly available, the following are generalized examples of protocols for key reactions commonly found in complex natural product synthesis.

Example Protocol: Stereoselective Dihydroxylation

This protocol is a hypothetical example for the dihydroxylation of an advanced alkene intermediate in the synthesis of a complex molecule like this compound.

  • Reaction Setup: A 50 L jacketed glass reactor is dried by heating under a vacuum and then purged with nitrogen.

  • Reagent Preparation: A solution of the alkene intermediate (1 kg, 1.0 equiv) in a 1:1 mixture of tert-butanol (B103910) and water (20 L) is prepared.

  • Reaction Execution: The solution is cooled to 0 °C. AD-mix-β (2.5 kg) and methanesulfonamide (B31651) (0.5 kg, 1.1 equiv) are added with vigorous stirring.

  • Monitoring: The reaction is monitored by TLC or LC-MS every hour.

  • Workup: Once the reaction is complete (typically 12-18 hours), solid sodium sulfite (B76179) (1.5 kg) is added, and the mixture is stirred for 1 hour at room temperature. The mixture is then extracted with ethyl acetate (B1210297) (3 x 10 L).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield in Reaction check_sm Check for Unreacted Starting Material (SM) start->check_sm check_side_products Analyze Side Products start->check_side_products sm_present SM Present? check_sm->sm_present optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) sm_present->optimize_conditions Yes check_reagents Check Reagent Purity & Activity sm_present->check_reagents Yes no_sm SM Absent or Minor sm_present->no_sm No pathway_issue Alternative Reaction Pathway Dominating? no_sm->pathway_issue decomposition Product Decomposition? no_sm->decomposition change_reagents Change Reagents/Catalyst pathway_issue->change_reagents milder_conditions Use Milder Conditions decomposition->milder_conditions

Caption: A troubleshooting flowchart for addressing low reaction yields.

General Synthetic Strategy for Complex Natural Products

G cluster_0 Early Stage cluster_1 Mid Stage cluster_2 Late Stage A Commercially Available Starting Materials B Chiral Pool Synthesis or Asymmetric Catalysis A->B C Key Building Block Synthesis B->C D Fragment Coupling (e.g., Suzuki, Heck) C->D E Core Scaffold Construction D->E F Stereochemical Refinements E->F G Functional Group Interconversion F->G H Final Deprotection G->H I This compound (Final Product) H->I

Caption: A generalized workflow for the total synthesis of a complex molecule.

Signaling Pathway of a Hypothetical Catalyst System

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B R1-X C R1-Pd(II)-X L2 B->C D Transmetalation C->D R2-M E R1-Pd(II)-R2 L2 D->E F Reductive Elimination E->F F->A R1-R2

Caption: A diagram of a generic Palladium-catalyzed cross-coupling cycle.

References

overcoming autofluorescence of Dodoviscin A in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dodoviscin A Imaging

Welcome to the technical support center for imaging applications involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges related to the intrinsic fluorescence of this compound and background autofluorescence from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

Autofluorescence is the natural tendency of biological materials to emit light when excited by a light source, which can interfere with the detection of specific fluorescent signals.[1] When imaging this compound, which may possess its own fluorescent properties, autofluorescence from cells and tissues can create a high background signal. This can obscure the specific signal from your target, reduce image contrast, and make it difficult to distinguish the true localization of this compound or its effects.[2][3] Common sources of autofluorescence in biological samples include molecules like collagen, elastin, riboflavin, NADH, and lipofuscin.[4][3]

Q2: How can I determine if this compound itself is fluorescent?

To ascertain the fluorescent properties of this compound, you can perform a spectral scan. This involves dissolving this compound in a standard buffer (like PBS) and measuring its excitation and emission spectra using a spectrophotometer or a spectral scanning confocal microscope. This will reveal the wavelengths at which this compound absorbs and emits light, which is crucial for designing your imaging experiments.

Q3: What are the primary strategies to reduce autofluorescence in my samples?

There are three main approaches to mitigate autofluorescence when working with this compound:

  • Methodological Adjustments: Optimizing sample preparation and imaging parameters to minimize background fluorescence.[1][5][6]

  • Quenching Techniques: Using chemical reagents or photobleaching to reduce the fluorescence of endogenous molecules.[4][7][8][9][10][11]

  • Computational Correction: Employing advanced imaging and analysis techniques to computationally separate the specific signal from the autofluorescence background.[12][13][14][15][16]

Q4: Can the choice of cell culture medium affect autofluorescence?

Yes, standard cell culture media often contain components that are inherently fluorescent, such as phenol (B47542) red and riboflavin.[6] Fetal bovine serum (FBS) can also contribute to background fluorescence.[1][6] For live-cell imaging, it is recommended to use a medium with low autofluorescence, such as FluoroBrite™, and to minimize the serum concentration if possible.[6]

Troubleshooting Guides

Problem 1: High background fluorescence obscures the this compound signal.

  • Possible Cause: Strong autofluorescence from the sample, potentially exacerbated by the fixation method. Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to increase autofluorescence.[4][17]

  • Solutions:

    • Optimize Fixation: Reduce the fixation time to the minimum required.[17] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695), which may induce less autofluorescence.[1][5]

    • Use Far-Red Fluorophores: If you are using secondary fluorescent probes in conjunction with this compound, select fluorophores that emit in the far-red or near-infrared region of the spectrum (e.g., those with emission maxima >650 nm). Autofluorescence is typically weaker at these longer wavelengths.[18]

    • Implement Chemical Quenching: Treat your samples with a chemical quenching agent. See the protocols and comparison table below for options.[4][9][11]

    • Apply Photobleaching: Before labeling, intentionally photobleach the sample to reduce the background autofluorescence.[7][8][10][18][19][20]

    • Utilize Spectral Imaging: If available, use a spectral confocal microscope to separate the emission spectrum of this compound from the autofluorescence spectrum.[12][13][14][21]

Problem 2: The signal from my fluorescent probe is weak after autofluorescence quenching.

  • Possible Cause: The quenching agent may be partially quenching your fluorescent probe in addition to the background autofluorescence.

  • Solutions:

    • Quench Before Staining: Apply the autofluorescence quenching step before incubating with your fluorescently labeled antibodies or probes. This is the preferred method for many quenching agents.[22]

    • Choose a Compatible Quencher: Some quenching agents are less likely to affect certain types of fluorophores. Review the literature or manufacturer's data for compatibility. Commercially available kits like TrueVIEW™ are designed to minimize effects on the signal of interest.[4][22][23]

    • Titrate Your Reagents: Optimize the concentration of your fluorescent probe to maximize the signal-to-noise ratio.[5]

Quantitative Data Summary

The following table summarizes common chemical quenching agents and their typical applications. The effectiveness of each agent can be sample-dependent.

Quenching AgentTarget Autofluorescence SourceTypical Concentration & Incubation TimeAdvantagesDisadvantages
Sodium Borohydride (B1222165) (NaBH₄) Aldehyde-induced0.1-1 mg/mL in PBS for 10-30 minEffective for fixation-induced background.[4][1]Can have variable results and may damage tissue or antigens.[4][17]
Sudan Black B Lipofuscin, lipophilic compounds0.1-0.3% in 70% ethanol for 5-20 minHighly effective for quenching lipofuscin.[4][24]Can introduce a dark precipitate and may cause background in the far-red channel.[22]
Copper Sulfate (CuSO₄) Broad spectrum, including red blood cells10 mM in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) for 10-60 minEffective for some tissue types.[4][11]May not be universally effective and can damage tissue.[4]
Commercial Reagents (e.g., TrueVIEW™) Broad spectrum (non-lipofuscin)Per manufacturer's protocol (typically a few minutes)Easy to use and optimized for minimal signal quenching.[4][23]Higher cost compared to individual reagents.

Experimental Protocols

Protocol 1: Chemical Quenching with Sodium Borohydride (for fixed cells/tissues)

This protocol is designed to reduce autofluorescence induced by aldehyde-based fixatives.

  • Fixation and Permeabilization: Fix and permeabilize your samples according to your standard protocol.

  • Washing: Wash the samples three times with Phosphate Buffered Saline (PBS) for 5 minutes each.

  • Quenching Solution Preparation: Prepare a fresh solution of 0.1% sodium borohydride (1 mg/mL) in PBS.

  • Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 15 minutes at room temperature.

  • Washing: Wash the samples extensively with PBS (three times for 5 minutes each) to remove all traces of sodium borohydride.

  • Staining: Proceed with your immunolabeling or other staining protocols.

Protocol 2: Photobleaching for Autofluorescence Reduction

This protocol uses high-intensity light to destroy endogenous fluorophores before labeling.

  • Sample Preparation: Prepare your fixed and permeabilized samples on a glass slide or in a glass-bottom dish.

  • Mounting: Mount the sample in a suitable buffer (e.g., PBS).

  • Photobleaching: Place the sample on the microscope stage. Expose it to a high-intensity light source (e.g., a broad-spectrum LED or the microscope's excitation lamp) for an extended period (30 minutes to several hours).[8][10][19][20] The optimal duration should be determined empirically.

  • Washing: After photobleaching, wash the sample with PBS.

  • Staining: Proceed with your staining protocol.

Protocol 3: Spectral Imaging and Linear Unmixing

This computational approach is highly effective for separating signals with overlapping emission spectra.[12][13][14]

  • Control Sample Preparation: Prepare two control samples: one completely unstained sample to capture the autofluorescence spectrum, and a sample stained only with your secondary fluorophore (if applicable) to capture its spectrum.

  • Spectral Acquisition: Using a spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) for your fully stained experimental sample and for each control sample.

  • Define Spectral Signatures: Use the microscope's software to define the emission spectrum of the autofluorescence from the unstained control and the spectrum of your specific fluorophore(s) from the other controls.

  • Linear Unmixing: Apply the linear unmixing algorithm in the software. The algorithm will use the defined spectral signatures to calculate the contribution of each signal (autofluorescence and specific fluorophores) to each pixel in your experimental image.[12][21]

  • Image Generation: The software will then generate separate images for each channel, with the autofluorescence signal computationally removed from the channels of interest.

Visualizations

Experimental_Workflow_for_Autofluorescence_Reduction cluster_prep Sample Preparation cluster_methods Autofluorescence Reduction Method cluster_stain Staining & Imaging start Start: Cells/Tissue fixation Fixation start->fixation method_choice Choose Method fixation->method_choice photobleaching Photobleaching method_choice->photobleaching Pre-Staining chem_quench Chemical Quenching method_choice->chem_quench Pre- or Post-Staining spectral Spectral Imaging method_choice->spectral Post-Staining staining Fluorescent Staining photobleaching->staining chem_quench->staining analysis Image Analysis spectral->analysis Linear Unmixing imaging Microscopy staining->imaging imaging->spectral Acquire Lambda Stack imaging->analysis

Caption: Workflow for selecting and applying autofluorescence reduction techniques.

Spectral_Unmixing_Pathway cluster_input Input Data cluster_process Processing cluster_output Output Images raw_image Raw Image (Mixed Signals) algorithm Linear Unmixing Algorithm raw_image->algorithm af_spectrum Reference Spectrum: Autofluorescence af_spectrum->algorithm probe_spectrum Reference Spectrum: This compound probe_spectrum->algorithm unmixed_af Isolated Autofluorescence algorithm->unmixed_af unmixed_probe Isolated This compound Signal algorithm->unmixed_probe

Caption: The logical pathway of spectral unmixing for signal separation.

References

Technical Support Center: Optimizing Dodoviscin A Extraction from Dodonaea viscosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dodoviscin A from Dodonaea viscosa plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary plant source?

A1: this compound is a flavonoid, a class of secondary metabolites found in plants.[1][2] Its primary source is the plant Dodonaea viscosa, also known as the hopbush.[1][2] This plant is utilized in traditional medicine for various ailments.

Q2: Which solvents are most effective for extracting this compound and other flavonoids from Dodonaea viscosa?

A2: The choice of solvent is critical for efficient flavonoid extraction. Studies on Dodonaea viscosa have shown that polar solvents are generally effective. Methanol (B129727) has been identified as a highly effective solvent for the extraction of flavonoids from this plant.[3] Ethanol (B145695) and aqueous mixtures of these alcohols are also commonly used for flavonoid extraction.[2] The polarity of the solvent significantly impacts the yield of phytochemicals.

Q3: What are the main methods for extracting this compound from Dodonaea viscosa?

A3: Both conventional and modern extraction techniques can be employed.

  • Maceration: This is a simple technique involving soaking the powdered plant material in a solvent for an extended period.[4]

  • Soxhlet Extraction: A more efficient conventional method that uses a continuous reflux of fresh solvent.

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.[3]

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material, accelerating extraction.

Q4: How can the extraction process be optimized for a higher yield of this compound?

A4: Optimization involves adjusting various parameters to maximize the extraction of the target compound. Key parameters to consider include:

  • Solvent Selection: As mentioned, methanol is highly effective for flavonoids from D. viscosa.[3]

  • Temperature: Higher temperatures can increase solubility and extraction rate, but excessive heat may degrade flavonoids.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.

  • Solid-to-Solvent Ratio: An optimal ratio ensures that the solvent is not saturated, allowing for efficient extraction.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent interaction.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying specific compounds like this compound in a plant extract.[5][6][7][8] This technique separates the components of a mixture, and a detector (such as a UV or fluorescence detector) is used to measure the amount of each component.[5][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other flavonoids from Dodonaea viscosa.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Inadequate grinding of plant material.Ensure the plant material is dried and ground into a fine, uniform powder to maximize surface area for solvent penetration.
Improper solvent selection.Use a polar solvent like methanol or an 80% aqueous methanol/ethanol solution, which are effective for flavonoid extraction.[3]
Suboptimal solid-to-solvent ratio.Increase the solvent volume to ensure it is not saturated with extracted compounds. A common starting ratio is 1:10 (w/v).
Insufficient extraction time or temperature.For maceration, allow for a longer extraction period (e.g., 48-72 hours). For UAE, optimize the sonication time. For methods involving heat, ensure the temperature is appropriate to enhance solubility without causing degradation.
Low Concentration of this compound in the Extract Degradation of the target compound.Avoid excessive heat and prolonged exposure to light during extraction and processing. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.
Inefficient extraction method.Consider switching to a more efficient modern technique like Ultrasound-Assisted Extraction (UAE), which has been shown to be effective for flavonoids from D. viscosa.[3]
Suboptimal pH of the extraction solvent.The pH can affect the stability and solubility of flavonoids. A slightly acidic pH (around 4-6) is often optimal.
Presence of Impurities in the Extract Co-extraction of other compounds.Perform a purification step after initial extraction. Liquid-liquid partitioning with solvents of varying polarities can separate compounds based on their solubility. Column chromatography (e.g., silica (B1680970) gel) can further purify the extract to isolate this compound.
Inconsistent Yields Between Batches Non-homogenous plant material.Thoroughly mix the powdered plant material before weighing to ensure each batch is representative.
Variations in extraction parameters.Strictly control all experimental conditions, including temperature, time, and solvent ratios, for each extraction.

Experimental Protocols

Protocol 1: Maceration for Crude Flavonoid Extract

This protocol is a conventional method for obtaining a crude extract rich in flavonoids from Dodonaea viscosa.

  • Preparation of Plant Material:

    • Dry the aerial parts (leaves and stems) of Dodonaea viscosa in the shade until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a large glass container with a lid.

    • Add 1 L of 96% ethanol to the container (1:10 solid-to-solvent ratio).

    • Seal the container and let it stand at room temperature for 7 days, with occasional shaking.

  • Filtration and Concentration:

    • After 7 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh ethanol to recover any remaining extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

  • Drying and Storage:

    • Dry the concentrated extract in a vacuum oven to obtain a solid crude extract.

    • Store the dried extract in a cool, dark, and dry place.

Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) for Total Flavonoids

This protocol utilizes optimized parameters for a higher yield of total flavonoids from Dodonaea viscosa, which is indicative of a higher this compound content.[3]

  • Preparation of Plant Material:

    • Prepare the dried and powdered Dodonaea viscosa as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a beaker.

    • Add 100 mL of methanol (1:10 solid-to-solvent ratio).

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the mixture for 15 minutes at an ultrasound amplitude of 40% in pulsed mode.[3]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Drying and Storage:

    • Dry the concentrated extract in a vacuum oven.

    • Store the dried extract in a cool, dark, and dry place.

Data Presentation

The following tables summarize key parameters for the extraction of flavonoids from Dodonaea viscosa.

Table 1: Comparison of Extraction Methods for Total Flavonoids

Extraction MethodSolventKey ParametersReported Yield (Total Flavonoids)Reference
Maceration96% Ethanol7 days, room temperature--
Ultrasound-Assisted Extraction (UAE)Methanol15 min, 40% amplitude, pulsed mode125.78 mg QE/g of dry extract[3]
Ultrasound-Assisted Extraction (UAE)Ethyl Acetate15 min, 40% amplitude, pulsed modeLower than methanol[3]
Ultrasound-Assisted Extraction (UAE)Chloroform15 min, 40% amplitude, pulsed modeLower than methanol[3]

Note: QE = Quercetin Equivalents. Yields for maceration are not directly comparable without quantification of total flavonoids.

Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

ParameterRange StudiedOptimal Condition for Total FlavonoidsReference
Solvent Methanol, Ethyl Acetate, ChloroformMethanol[3]
Extraction Time (min) 5, 10, 1515[3]
Ultrasound Amplitude (%) 20, 30, 4040[3]
Ultrasound Mode Continuous, PulsedPulsed[3]

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis and Purification p1 Drying of Dodonaea viscosa p2 Grinding to Fine Powder p1->p2 e1 Solvent Addition (e.g., Methanol) p2->e1 e2 Application of Extraction Method (e.g., UAE) e1->e2 pr1 Filtration e2->pr1 pr2 Solvent Evaporation (Rotary Evaporator) pr1->pr2 pr3 Drying of Crude Extract pr2->pr3 a1 Quantification (e.g., HPLC) pr3->a1 a2 Purification (e.g., Chromatography) a1->a2

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Tree cluster_extraction_params Extraction Parameters cluster_material_prep Material Preparation cluster_degradation Compound Degradation start Low this compound Yield q1 Is the solvent optimal? start->q1 m1 Is the plant material finely ground? start->m1 d1 Is there excessive heat or light exposure? start->d1 q2 Are time and temperature optimized? q1->q2 sol1 Solution: Use polar solvents like methanol. q1->sol1 q3 Is the solid-to-solvent ratio correct? q2->q3 sol2 Solution: Increase time/temp moderately. q2->sol2 sol3 Solution: Increase solvent volume. q3->sol3 sol4 Solution: Grind material to a fine powder. m1->sol4 sol5 Solution: Use low-temperature evaporation. d1->sol5

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Dodoviscin A Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Dodoviscin A to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of this compound degradation?

A1: The initial signs of this compound degradation can be subtle. Visually, you might observe a color change in the solid compound, often to a yellowish or brownish hue. If the compound is in solution, you may notice a similar color change or the formation of a precipitate. A more definitive sign of degradation is a decrease in the compound's biological activity or the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Q2: My this compound solution has turned yellow. Can I still use it?

A2: A yellowing of the solution is a strong indicator of degradation, likely due to the oxidation of the phenolic groups in the this compound molecule. The use of a discolored solution is not recommended as the presence of degradation products can lead to inaccurate and irreproducible experimental results. It is best to discard the solution and prepare a fresh one from a properly stored solid stock.

Q3: I need to store this compound in solution for a short period. What is the best solvent and temperature?

A3: For short-term storage of this compound in solution, it is recommended to use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Solutions should be stored at -80°C to minimize chemical reactions. It is also advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with a flavonoid-like structure, such as this compound, are often susceptible to photodegradation. It is crucial to protect both the solid compound and its solutions from light. Always store this compound in amber vials or wrap the container with aluminum foil. When working with the compound, minimize its exposure to direct light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced biological activity in an assay. Degradation of this compound due to improper storage.1. Prepare a fresh solution of this compound from a properly stored solid stock. 2. Re-run the assay with the fresh solution. 3. If the issue persists, consider performing a stability study to determine the optimal storage conditions for your specific experimental setup.
Appearance of extra peaks in HPLC/LC-MS analysis. Chemical degradation of this compound.1. Analyze the mass of the new peaks to identify potential degradation products. 2. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, air, or moisture). 3. Implement the recommended storage conditions outlined in the summary table below.
Solid this compound has changed color. Oxidation of the compound.Discard the discolored compound and obtain a fresh batch. Ensure that the new batch is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Precipitate forms in a stored solution. Degradation leading to insoluble products or solvent evaporation.1. Do not use the solution. 2. Prepare a fresh solution and ensure the storage container is tightly sealed to prevent solvent evaporation. 3. If storing for an extended period, consider storing as a solid and preparing solutions fresh for each experiment.

Recommended Storage Conditions for this compound

The following table summarizes the recommended storage conditions for this compound to minimize degradation. These recommendations are based on the chemical structure of this compound and general best practices for the storage of natural products.

Form Temperature Atmosphere Light Condition Duration
Solid -20°C or colderInert Gas (Argon or Nitrogen)In the dark (amber vial or foil-wrapped)Long-term (years)
Solution (in anhydrous aprotic solvent) -80°CSealed vial with minimal headspaceIn the dark (amber vial or foil-wrapped)Short-term (days to weeks)

Postulated Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are postulated: oxidation and photodegradation.

cluster_oxidation Oxidation Pathway cluster_photodegradation Photodegradation Pathway Dodoviscin_A_Ox This compound (Phenolic Hydroxyls) Quinone_Products Quinone-type Degradation Products (Colored) Dodoviscin_A_Ox->Quinone_Products O2, light, metal ions Dodoviscin_A_Photo This compound (Flavonoid Core) Photodegradation_Products Various Photoproducts (Loss of activity) Dodoviscin_A_Photo->Photodegradation_Products UV/Vis Light

Caption: Postulated degradation pathways for this compound.

Experimental Protocol: Stability Assessment of this compound

This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • pH meter

3. Methods:

3.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

3.2. Forced Degradation Studies:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose a thin layer of solid this compound and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution and a sample of solid this compound at 60°C for 24 hours in the dark.

3.3. Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.

4. Data Analysis: Calculate the percentage of this compound remaining at each time point for each stress condition. Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Start Start: this compound Stock Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Sampling Sample at Time Points (0, 4, 8, 12, 24h) Stress_Conditions->Sampling Analysis HPLC Analysis (Quantify this compound & Degradants) Sampling->Analysis Data_Analysis Data Analysis (Degradation Kinetics) Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for this compound stability assessment.

adjusting pH for optimal Dodoviscin A activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodoviscin A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered while working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: this compound is best dissolved in sterile, anhydrous DMSO to create a stock solution. For aqueous working solutions, it is crucial to use a buffered solution at the appropriate pH to maintain stability and activity.

Q2: My this compound solution appears cloudy or has precipitated after dilution in my cell culture media. What should I do?

A2: Precipitation upon dilution can be indicative of pH-related solubility issues. Cell culture media is typically buffered to a physiological pH of around 7.4. If this compound has limited solubility at this pH, precipitation can occur. We recommend preparing working dilutions in a buffer system that maintains a pH within the optimal range for this compound solubility before final, minimal dilution into the culture medium. Refer to the data on pH-dependent solubility in the tables below.

Q3: I am observing inconsistent results in my cell viability assays. Could this be related to the pH of my experimental setup?

A3: Yes, inconsistent results are often linked to variations in the pH of the assay environment. The biological activity of this compound is highly dependent on pH. Fluctuations in the pH of your buffers or media can alter the compound's charge state, conformation, and ultimately its interaction with its cellular targets. Ensure that the pH of all solutions is carefully controlled and consistently maintained throughout your experiments.

Q4: How should I store this compound solutions to ensure maximum stability?

A4: Aliquoted stock solutions in DMSO should be stored at -80°C. Aqueous working solutions are less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, it is critical to maintain the solution at a pH that ensures stability, as outlined in the stability data table below, and keep it at 4°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity pH-induced degradation: this compound may have degraded due to exposure to a suboptimal pH.Prepare fresh working solutions in a buffer at the optimal pH for stability immediately before use. Verify the pH of all experimental buffers.
Incorrect compound conformation: The pH may have altered the molecular structure, rendering it inactive.Review the pH-activity profile of this compound and adjust the pH of your assay to the optimal range.
High variability between replicates Inconsistent pH: Minor variations in pH between wells or tubes can lead to significant differences in activity.Use a robust buffering system and verify the pH of the final assay solution for each replicate.
Precipitation: The compound may be precipitating out of solution at the working concentration and pH.Visually inspect for precipitation. Consider lowering the final concentration or adjusting the buffer composition to improve solubility.
Unexpected off-target effects Altered cellular environment: Changes in extracellular pH can affect cellular processes and how cells respond to the compound.Monitor and control the pH of the cell culture medium throughout the experiment. Use appropriate controls to assess the effect of the buffer itself on the cells.

Quantitative Data Summary

Table 1: Effect of pH on the Biological Activity of this compound

pHRelative Activity (%)
4.535
5.575
6.5100
7.580
8.540

Table 2: Stability of this compound at Different pH Values

pH% Remaining after 24h at 37°C
4.595
5.598
6.592
7.570
8.555

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, Tris) with pH values ranging from 4.5 to 8.5 in 1.0 unit increments.

  • Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to adhere overnight.

  • Compound Dilution: Prepare a concentrated stock of this compound in DMSO. Create a series of working solutions by diluting the stock in each of the prepared buffers to an intermediate concentration.

  • Treatment: Further dilute the intermediate solutions in the respective pH-adjusted cell culture medium to achieve the final desired treatment concentrations. Remove the old medium from the cells and add the treatment media.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).

  • Activity Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the effect of this compound at each pH.

  • Data Analysis: Normalize the results to the vehicle control for each pH and plot the relative activity against pH to determine the optimum.

Visualizations

DodoviscinA_Pathway cluster_cell Cell Membrane DodoviscinA This compound TopoisomeraseII Topoisomerase II DodoviscinA->TopoisomeraseII Inhibits DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

pH_Optimization_Workflow start Start: Prepare Buffers (pH 4.5-8.5) seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_solutions Prepare this compound Working Solutions in Buffers seed_cells->prepare_solutions treat_cells Treat Cells with pH-Adjusted Media prepare_solutions->treat_cells incubate Incubate for 48 hours treat_cells->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data and Determine Optimal pH assay->analyze

Caption: Experimental workflow for pH optimization.

Technical Support Center: Minimizing Off-Target Effects of Therapeutic Agents In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available scientific information on the biological activity, mechanism of action, and potential off-target effects of Dodoviscin A, this technical support center provides a generalized framework for minimizing off-target effects of therapeutic agents in vivo. The principles and protocols outlined here are based on established pharmacological and drug development strategies and should be adapted to the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in in vivo studies?

A1: Off-target effects occur when a therapeutic agent binds to and modulates the activity of molecules other than its intended therapeutic target. In in vivo settings, this can lead to a range of adverse effects, from mild side effects to severe toxicity, potentially confounding experimental results and posing safety risks. Understanding and mitigating these effects is a critical aspect of drug development.[1]

Q2: How can I predict potential off-target effects of my compound?

A2: Several computational and experimental approaches can be used to predict off-target effects. In silico methods, such as molecular docking and sequence homology analysis, can identify potential unintended binding partners.[1] Experimental methods include broad-based panel screening against a library of known receptors, enzymes, and ion channels, as well as phenotypic screening in various cell lines.

Q3: What are the primary strategies to reduce off-target effects in vivo?

A3: Key strategies include:

  • Rational Drug Design: Modifying the chemical structure of the compound to improve its selectivity for the intended target.[1]

  • Optimized Dosing: Using the lowest effective dose to minimize exposure to off-target molecules.

  • Targeted Delivery Systems: Encapsulating the drug in a vehicle that preferentially delivers it to the target tissue or cells, thereby reducing systemic exposure.[2][3]

  • Combination Therapy: Using multiple agents that act on different targets, potentially allowing for lower doses of each individual drug.

Q4: Can the route of administration influence off-target effects?

A4: Yes, the route of administration significantly impacts the biodistribution and pharmacokinetics of a drug. For example, local administration (e.g., intratumoral injection) can achieve high concentrations at the target site with minimal systemic exposure, thereby reducing off-target effects in other tissues.

Q5: What are some common in vivo models for assessing off-target toxicity?

A5: Standard preclinical toxicology studies in animal models (e.g., rodents, non-human primates) are essential. These studies typically involve dose-escalation experiments to identify the maximum tolerated dose (MTD) and to monitor for clinical signs of toxicity, as well as histopathological analysis of various organs.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Adverse Events in Animal Models
Potential Cause Troubleshooting Steps
Off-target pharmacological effects 1. Conduct a broad in vitro screen to identify potential off-target interactions. 2. Perform a literature review on the known off-targets of structurally similar compounds. 3. Consider chemical modification of the compound to enhance selectivity.
Metabolite-induced toxicity 1. Characterize the metabolic profile of the compound in vivo. 2. Assess the toxicity of major metabolites in cell-based assays.
Immunogenicity 1. Evaluate the potential for an immune response against the drug or its delivery vehicle. 2. Consider using immunodeficient animal models.
Formulation/Vehicle toxicity 1. Test the vehicle alone as a negative control in your animal model. 2. Explore alternative, less toxic formulations.
Issue 2: Poor Therapeutic Index (Ratio of Toxic Dose to Efficacious Dose)
Potential Cause Troubleshooting Steps
Suboptimal drug-like properties 1. Optimize the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound.
High systemic exposure 1. Develop a targeted drug delivery system (e.g., liposomes, nanoparticles).[2][3] 2. Explore alternative routes of administration to concentrate the drug at the target site.
On-target toxicity in healthy tissues 1. If the target is expressed in healthy tissues, investigate tissue-specific delivery strategies. 2. Consider pro-drug approaches where the drug is activated only at the target site.

Experimental Protocols

Protocol 1: In Vitro Off-Target Screening using a Commercial Panel

This protocol provides a general workflow for screening a compound against a panel of known biological targets to identify potential off-target interactions.

  • Compound Preparation:

    • Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Prepare a series of dilutions of the stock solution to be used in the screening assays.

  • Panel Selection:

    • Choose a commercially available off-target screening panel that covers a broad range of protein classes (e.g., GPCRs, kinases, ion channels, nuclear receptors).

  • Assay Performance:

    • Submit the prepared compound dilutions to the screening service provider.

    • The provider will perform binding or functional assays for each target in the panel.

  • Data Analysis:

    • Receive the raw data from the provider, typically as percent inhibition or activation at each concentration.

    • Calculate IC50 or EC50 values for any significant "hits" (targets showing substantial modulation by the compound).

    • Prioritize hits for further validation based on the potency of the interaction and the known physiological role of the off-target.

Protocol 2: Formulation of a Liposomal Drug Delivery System

This protocol describes a basic method for encapsulating a therapeutic agent within liposomes to improve its in vivo delivery and reduce off-target effects.

  • Lipid Film Hydration:

    • Dissolve a mixture of lipids (e.g., phosphatidylcholine, cholesterol) and the therapeutic agent in an organic solvent (e.g., chloroform).

    • Evaporate the solvent under vacuum to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with an aqueous buffer by gentle agitation, forming multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To create smaller, more uniform liposomes, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.

  • Purification:

    • Remove any unencapsulated drug from the liposome (B1194612) suspension using size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., HPLC).

Data Presentation

Table 1: Comparison of Delivery Systems for Minimizing Off-Target Effects
Delivery SystemMechanism of TargetingAdvantagesDisadvantages
Liposomes Passive (EPR effect), Active (ligand-mediated)Biocompatible, versatile, can carry both hydrophilic and hydrophobic drugs.[2][3]Potential for immunogenicity, batch-to-batch variability.
Polymeric Nanoparticles Passive (EPR effect), Active (ligand-mediated)High stability, controlled release kinetics.Potential for toxicity of degradation products.
Antibody-Drug Conjugates (ADCs) Active (antibody-antigen recognition)High specificity for target cells.Complex manufacturing, potential for "on-target" toxicity in antigen-expressing healthy tissues.
Niosomes Passive (EPR effect), Active (ligand-mediated)High stability, low cost, can be used for transdermal delivery.[4]Limited in vivo data compared to liposomes.

Mandatory Visualizations

Signaling_Pathway_Off_Target cluster_0 Therapeutic Intervention cluster_1 On-Target Effects cluster_2 Off-Target Effects Drug Drug Target_Protein Intended Target (e.g., Kinase A) Drug->Target_Protein High Affinity Off_Target_1 Off-Target (e.g., Kinase B) Drug->Off_Target_1 Low Affinity Off_Target_2 Off-Target (e.g., Receptor X) Drug->Off_Target_2 Low Affinity Therapeutic_Effect Desired Therapeutic Effect Target_Protein->Therapeutic_Effect Adverse_Effect_1 Adverse Effect 1 (e.g., Cardiotoxicity) Off_Target_1->Adverse_Effect_1 Adverse_Effect_2 Adverse Effect 2 (e.g., Hepatotoxicity) Off_Target_2->Adverse_Effect_2

Caption: On-target vs. off-target effects of a therapeutic agent.

Experimental_Workflow Start Hypothesis: Compound X has off-target effects In_Silico In Silico Prediction (Docking, Homology) Start->In_Silico In_Vitro In Vitro Screening (Panel Assays) Start->In_Vitro Identify_Off_Targets Identify Potential Off-Targets In_Silico->Identify_Off_Targets In_Vitro->Identify_Off_Targets Optimize_Compound Rational Design: Optimize Compound Selectivity Identify_Off_Targets->Optimize_Compound Develop_Delivery Formulation: Develop Targeted Delivery System Identify_Off_Targets->Develop_Delivery In_Vivo In Vivo Testing (Animal Models) Optimize_Compound->In_Vivo Develop_Delivery->In_Vivo Assess_Toxicity Assess Toxicity & Therapeutic Efficacy In_Vivo->Assess_Toxicity End Outcome: Minimized Off-Target Effects Assess_Toxicity->End

Caption: Workflow for identifying and mitigating off-target effects.

Logical_Relationship cluster_Drug Drug Properties cluster_Outcome Desired Outcome Drug_Properties High Target Specificity Optimized PK/PD Appropriate Formulation Outcome Increased Therapeutic Index Minimized Off-Target Effects Improved Safety Profile Drug_Properties:f0->Outcome:f1 Leads to Drug_Properties:f1->Outcome:f0 Contributes to Drug_Properties:f2->Outcome:f1 Enables Outcome:f1->Outcome:f2 Results in

Caption: Relationship between drug properties and desired in vivo outcomes.

References

Technical Support Center: Compound X (hypothetical, similar to Doxorubicin)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers using Compound X, a potent inducer of apoptosis, in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound X?

A1: Compound X is an anticancer agent that primarily functions through two main mechanisms. First, it intercalates into the DNA of cancer cells and disrupts the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to DNA double-strand breaks.[1][2][3] Second, Compound X generates reactive oxygen species (ROS), which cause damage to cellular components like membranes and proteins, further contributing to cell death.[2][3] Both of these actions ultimately trigger apoptotic pathways.[1][4]

Q2: What are the key signaling pathways activated by Compound X?

A2: Compound X induces apoptosis through several signaling pathways. A primary pathway involves the activation of the p53 tumor suppressor protein in response to DNA damage.[5] This can lead to the upregulation of pro-apoptotic proteins. Additionally, Compound X can induce apoptosis through p53-independent mechanisms, often involving the generation of ROS and the subsequent release of cytochrome c from the mitochondria, which activates the caspase cascade.[1][3] The Notch signaling pathway has also been shown to be activated by doxorubicin (B1662922) (a compound with a similar mechanism) and is required for apoptosis in some cancer cells.[6]

Q3: What are appropriate positive and negative controls for my experiments with Compound X?

A3: The selection of appropriate controls is critical for interpreting your results accurately.

  • Negative Controls:

    • Vehicle Control: This is the most common and essential negative control. Cells are treated with the same solvent (e.g., DMSO, PBS) used to dissolve Compound X, at the same final concentration used in the experimental conditions.[7] This control accounts for any effects of the solvent on cell viability and signaling.

    • Untreated Control: A sample of cells that does not receive any treatment. This provides a baseline for normal cell behavior and health.

  • Positive Controls:

    • Known Apoptosis Inducer: A well-characterized compound that induces apoptosis in your specific cell line, such as Doxorubicin itself, staurosporine, or etoposide.[8][9] This confirms that the experimental system is capable of undergoing apoptosis and that the detection methods are working correctly.

    • For Western Blots: A lysate from cells known to express the protein of interest can serve as a positive control for antibody validation.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)

Issue: Inconsistent or unexpected MTT assay results.

Potential Cause Troubleshooting Step
Interference of Compound X with MTT Assay: Compound X is red and may interfere with the colorimetric readout of the MTT assay.[10][11][12]
Solution: Include a "no-cell" control with Compound X to measure its intrinsic absorbance. Subtract this background from your experimental readings. Alternatively, after the treatment period, wash the cells with PBS before adding the MTT reagent.[11][13]
Incorrect Seeding Density: Cell density can affect their response to the compound.
Solution: Perform a preliminary experiment to determine the optimal seeding density for your cell line, ensuring they are in the logarithmic growth phase during treatment.[14]
Contamination: Microbial contamination can affect cell metabolism and viability.
Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma.
Apoptosis Assays (e.g., Annexin V/PI Staining)

Issue: High background apoptosis in negative controls.

Potential Cause Troubleshooting Step
Harsh Cell Handling: Adherent cells can be sensitive to trypsinization, leading to membrane damage and false positive Annexin V staining.
Solution: Use a gentle cell detachment method. Trypsinize for the shortest time necessary and neutralize with serum-containing media promptly. Consider using a non-enzymatic cell dissociation buffer.
Unhealthy Cells: Cells that are overgrown or have been in culture for too long may have a higher baseline level of apoptosis.
Solution: Use cells at a low passage number and ensure they are not confluent at the time of the experiment.
Extended Incubation Times: Long incubation periods during the staining process can lead to increased cell death.
Solution: Adhere to the recommended incubation times in the assay protocol.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the existing medium with the medium containing different concentrations of Compound X. Include vehicle-treated and untreated wells as negative controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and wash the cells with PBS. Add MTT solution (typically 5 mg/mL in PBS, diluted in medium) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of Compound X for the specified time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Western Blot for Apoptosis Markers
  • Cell Lysis: After treatment with Compound X, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.[16]

Data Presentation

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer0.5 ± 0.08
A549Lung Cancer1.2 ± 0.15
HeLaCervical Cancer0.8 ± 0.11
HepG2Liver Cancer1.5 ± 0.20

Table 2: Apoptosis Induction by Compound X in MCF-7 Cells (24h Treatment)

TreatmentConcentration (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)
Vehicle Control-4.2 ± 0.52.1 ± 0.3
Compound X0.525.8 ± 2.115.4 ± 1.8
Compound X1.045.3 ± 3.528.7 ± 2.9
Doxorubicin (Positive Control)1.042.1 ± 3.225.9 ± 2.5

Visualizations

cluster_0 Compound X Action cluster_1 Cellular Response cluster_2 Apoptotic Cascade Compound X Compound X DNA Intercalation & Topo II Inhibition DNA Intercalation & Topo II Inhibition Compound X->DNA Intercalation & Topo II Inhibition ROS Generation ROS Generation Compound X->ROS Generation DNA Damage DNA Damage DNA Intercalation & Topo II Inhibition->DNA Damage Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress p53 Activation p53 Activation DNA Damage->p53 Activation Caspase Activation Caspase Activation p53 Activation->Caspase Activation Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of Compound X-induced apoptosis.

start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with Compound X (include controls) seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan (DMSO) incubate_mtt->solubilize read_plate Read absorbance at 570nm solubilize->read_plate analyze Analyze data read_plate->analyze

Caption: Experimental workflow for a cell viability (MTT) assay.

start Unexpected Result in Apoptosis Assay high_control_apoptosis High apoptosis in negative control? start->high_control_apoptosis low_positive_apoptosis Low apoptosis in positive control? start->low_positive_apoptosis check_handling Check cell handling (e.g., trypsinization) high_control_apoptosis->check_handling Yes check_cell_health Assess cell health (passage number, confluency) high_control_apoptosis->check_cell_health Yes check_compound Confirm positive control compound activity low_positive_apoptosis->check_compound Yes check_reagents Check assay reagents and instrument settings low_positive_apoptosis->check_reagents Yes refine_protocol Refine protocol check_handling->refine_protocol check_cell_health->refine_protocol check_compound->refine_protocol check_reagents->refine_protocol

Caption: Troubleshooting guide for apoptosis assays.

References

Technical Support Center: Optimizing Dodoviscin A Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dodoviscin A, a novel compound that induces apoptosis in cell culture.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound treatment duration.

Issue Potential Cause Suggested Solution
Low or no apoptosis induction observed. Suboptimal Concentration: The concentration of this compound may be too low to induce a significant apoptotic response.Perform a dose-response experiment to determine the optimal concentration. A common starting point is to test a broad range of concentrations (e.g., 1 µM to 100 µM).[1][2]
Insufficient Treatment Duration: The incubation time may be too short for the apoptotic cascade to be initiated and detected.Conduct a time-course experiment. Treat cells with a fixed, effective concentration of this compound and measure apoptosis at various time points (e.g., 6, 12, 24, 48, and 72 hours).[1][3]
Cell Line Resistance: The cell line being used may be inherently resistant to this compound-induced apoptosis due to factors like high expression of anti-apoptotic proteins (e.g., Bcl-2).[2]Consider using a different, more sensitive cell line or co-treating with a known sensitizing agent.
Compound Instability: this compound may be unstable in the cell culture medium over longer incubation periods.If stability is a concern, consider replenishing the medium with fresh this compound every 24 hours, although this is not standard practice for most cytotoxic assays.[4]
High levels of necrosis instead of apoptosis. Excessively High Concentration: Very high concentrations of a drug can lead to rapid, non-specific cell death through necrosis rather than programmed cell death.[1][5]Reduce the concentration of this compound. Refer to your dose-response curve to select a concentration that induces apoptosis without causing widespread necrosis.
Prolonged Incubation: Extended treatment times, even at an optimal apoptotic concentration, can lead to secondary necrosis in cells that have already undergone apoptosis.[5]Shorten the incubation time. Your time-course experiment should help identify the window where apoptosis is maximal before secondary necrosis becomes significant.
Inconsistent results between experiments. Variable Cell Health and Density: Differences in cell confluency, passage number, or overall health can significantly impact their response to drug treatment.[2][6]Standardize your cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Use cells with a low passage number.
Reagent Variability: Inconsistent preparation of this compound stock solutions or other reagents can lead to variable results.Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment. Ensure all other reagents are within their expiration dates and properly stored.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound-induced apoptosis?

A1: Based on studies of similar compounds, this compound is believed to induce apoptosis by activating intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like p53 and the Fas/FasL system, and the downregulation of anti-apoptotic proteins such as Bcl-xL.[7] This leads to the activation of executioner caspases, like caspase-3 and caspase-7, which cleave key cellular substrates, including PARP, ultimately leading to cell death.[7][8]

Q2: How do I determine the optimal treatment duration for my specific cell line?

A2: The optimal treatment duration is highly cell-type dependent and should be determined empirically. A time-course experiment is the most effective method.[1][6] Treat your cells with a predetermined optimal concentration of this compound and measure apoptotic markers at several time points (e.g., 12, 24, 48, 72 hours). The ideal duration will be the time point that shows a significant level of apoptosis before widespread secondary necrosis occurs.[5]

Q3: Should I change the media and add fresh this compound during a long-term incubation?

A3: For most standard cytotoxicity and apoptosis assays, the drug-containing media is added once at the beginning of the treatment period.[4] Replenishing the drug is not a common practice and can complicate the interpretation of the results, as it alters the drug exposure dynamics. However, if you suspect the compound is unstable over the course of the experiment, a pilot study comparing single treatment to replenishment could be considered.[4]

Q4: What are the key markers to look for when assessing this compound-induced apoptosis?

A4: Key markers of apoptosis include the activation of caspase-3 and caspase-7, and the cleavage of PARP-1.[8][9] These can be effectively detected by Western blotting. The externalization of phosphatidylserine (B164497) on the cell surface, detectable by Annexin V staining in flow cytometry, is an early marker of apoptosis.[10][11]

Data on Apoptosis Induction with a Model Compound (Doxycycline)

The following tables summarize the effects of a model compound, Doxycycline, on different cancer cell lines, which can serve as a reference for designing experiments with this compound.

Table 1: Dose-Dependent Effect of Doxycycline on Cell Viability

Cell LineIC50 Concentration (72h treatment)Reference
MCF-7 (Breast Cancer)11.39 µM[10]
MDA-MB-468 (Breast Cancer)7.13 µM[10]
HOS (Osteosarcoma)~52 µM (48h treatment)[12]
MG-63 (Osteosarcoma)~75 µM (48h treatment)[12]

Table 2: Time- and Dose-Dependent Cytotoxicity of Doxycycline in PANC-1 Cells

ConcentrationEffect at Day 3Effect at Day 4Effect at Day 6Reference
10 µg/mlNo significant inhibition--[13]
20 µg/ml~15% cell death-Complete cell death[13]
40 µg/ml-Complete cell death-[13]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Drug Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).[10][14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][15]

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well.[15][16]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 490-590 nm using a microplate reader.[16]

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases, a hallmark of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as for the MTT assay.[6]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activity Measurement: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[17]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.[6]

  • Luminescence Reading: Measure the luminescence using a plate reader.[6]

Western Blot for Cleaved Caspase-3 and Cleaved PARP

This protocol detects key apoptotic protein markers.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.[18] Remember to also probe for a loading control like actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18] The detection of the cleaved forms of caspase-3 (p17/p19) and PARP (89 kDa) is indicative of apoptosis.[7][9]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Treatment cluster_0 Phase 1: Concentration Optimization cluster_1 Phase 2: Time-Course Optimization cluster_2 Phase 3: Mechanistic Validation dose_response Dose-Response Experiment (e.g., 1-100 µM this compound) mtt_assay Cell Viability Assay (MTT) (24h, 48h, 72h) dose_response->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 time_course Time-Course Experiment (Fixed IC50 Concentration) ic50->time_course Use IC50 for time-course apoptosis_assays Apoptosis Assays (Caspase-3/7, Annexin V) time_course->apoptosis_assays optimal_time Identify Optimal Time Window apoptosis_assays->optimal_time validation Treat cells at optimal concentration and time optimal_time->validation Use optimal conditions western_blot Western Blot Analysis (Cleaved Caspase-3, Cleaved PARP) validation->western_blot confirmation Confirm Apoptotic Pathway Activation western_blot->confirmation

Caption: Workflow for optimizing this compound treatment.

signaling_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dodoviscin_a This compound fas_fasl Fas/FasL Upregulation dodoviscin_a->fas_fasl p53 p53 Activation dodoviscin_a->p53 caspase8 Caspase-8 Activation fas_fasl->caspase8 caspase3_7 Caspase-3/7 Activation caspase8->caspase3_7 bcl_down Bcl-xL Downregulation p53->bcl_down cyto_c Cytochrome c Release bcl_down->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3_7 parp_cleavage PARP Cleavage caspase3_7->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: this compound apoptotic signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Dodoviscin A and Resveratrol: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between Dodoviscin A and the well-studied polyphenol, resveratrol (B1683913), is currently not feasible due to the limited to non-existent scientific literature on this compound. Extensive searches of prominent research databases have yielded no significant data regarding the mechanism of action, experimental results, or signaling pathways associated with this compound.

Resveratrol, a naturally occurring compound found in grapes, blueberries, and other plants, has been the subject of thousands of scientific studies. This extensive research has elucidated many of its potential therapeutic effects and mechanisms of action at the molecular level.

Resveratrol: A Multifaceted Molecule

Resveratrol is known to interact with a wide array of cellular targets, influencing numerous signaling pathways. Its biological activities are primarily attributed to its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3][4]

Key Signaling Pathways Modulated by Resveratrol:
  • SIRT1 Activation: Resveratrol is a potent activator of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular metabolism, stress resistance, and longevity.[1][2] Activation of SIRT1 by resveratrol is believed to contribute to many of its beneficial effects.

  • AMPK Pathway: Resveratrol can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[2] This activation leads to improved glucose uptake and fatty acid oxidation, suggesting potential benefits in metabolic disorders.

  • NF-κB Pathway: As a key regulator of inflammation, the nuclear factor-kappa B (NF-κB) pathway is a significant target of resveratrol.[4][5] Resveratrol has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[4]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways are involved in cell proliferation, differentiation, and apoptosis. Resveratrol can modulate these pathways, contributing to its anti-cancer effects.[2][4]

The following diagram illustrates the key signaling pathways influenced by resveratrol.

Resveratrol_Signaling_Pathways cluster_resveratrol Resveratrol cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes Res Resveratrol SIRT1 SIRT1 Activation Res->SIRT1 AMPK AMPK Activation Res->AMPK NFkB NF-κB Inhibition Res->NFkB MAPK MAPK Modulation Res->MAPK Longevity Potential Longevity SIRT1->Longevity Metabolism Improved Metabolism AMPK->Metabolism Inflammation Reduced Inflammation NFkB->Inflammation Cancer Anti-cancer Effects MAPK->Cancer

Caption: Key signaling pathways modulated by resveratrol.

Experimental Data on Resveratrol

Numerous in vitro and in vivo studies have investigated the effects of resveratrol. For instance, in a model of doxorubicin-induced cardiotoxicity, resveratrol significantly improved cell survival compared to other cardioprotective agents.[6][7]

Example Experimental Protocol: Cell Viability Assay

To assess the cytoprotective effects of a compound, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human lung carcinoma epithelial cells (A549) are cultured in an appropriate medium.[8][9]

  • Treatment: Cells are treated with doxorubicin (B1662922) alone or in combination with resveratrol or its analogues.[8][9]

  • MTT Assay: After a specified incubation period, MTT solution is added to the cells. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

  • Data Analysis: The formazan is dissolved, and the absorbance is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

The following diagram outlines a general workflow for a cell viability experiment.

Experimental_Workflow_Cell_Viability A Cell Seeding B Compound Treatment (e.g., Resveratrol) A->B C Incubation B->C D MTT Reagent Addition C->D E Formazan Solubilization D->E F Absorbance Measurement E->F G Data Analysis F->G

Caption: A typical experimental workflow for a cell viability assay.

Conclusion and Future Directions

While a direct comparative study between this compound and resveratrol is not possible at this time, the extensive body of research on resveratrol provides a strong foundation for understanding its biological effects. Future research is necessary to isolate and characterize this compound, determine its mechanism of action, and evaluate its potential therapeutic benefits. Should data on this compound become available, a comparative analysis with well-characterized compounds like resveratrol would be of significant interest to the scientific community. We recommend that researchers interested in this comparison first focus on elucidating the fundamental properties of this compound.

References

Unveiling the In Vivo Anti-Cancer Efficacy of Doxorubicin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A note on the compound name: The initial query for "Dodoviscin A" did not yield specific results. This guide proceeds under the assumption that the intended compound of interest was Doxorubicin (B1662922), a widely studied and clinically significant anti-cancer agent.

Doxorubicin, a cornerstone of chemotherapy regimens, has demonstrated potent anti-tumor activity across a spectrum of cancers.[1][2] This guide provides a comparative overview of the in vivo validation of Doxorubicin's anti-cancer effects, with a focus on breast, lung, and ovarian cancer models. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals.

Comparative Efficacy of Doxorubicin in Preclinical Models

The in vivo anti-cancer activity of Doxorubicin has been extensively evaluated in various animal models, primarily using xenografts where human cancer cell lines are implanted into immunocompromised mice. These studies provide crucial data on tumor growth inhibition and survival rates.

Quantitative Analysis of Anti-Tumor Activity

The following tables summarize the in vivo efficacy of Doxorubicin and its formulations compared to other chemotherapeutic agents in different cancer models.

Table 1: In Vivo Efficacy of Doxorubicin in Breast Cancer Mouse Models

Treatment GroupAnimal ModelCell LineDosage and AdministrationKey FindingsReference
DoxorubicinNude MiceMDA-MB-4362 mg/kg, IV, weekly for 6 weeksDid not significantly decrease final tumor volume alone.[3]
Doxorubicin + Zoledronic AcidNude MiceMDA-MB-436Dox: 2 mg/kg, IV; Zol: 100 µg/kg, SC, 24h after Dox, weekly for 6 weeksAlmost completely abolished tumor growth.[3]
BNS-DOX (Doxorubicin Nanosponges)BALB-neuT Mice (spontaneous tumors)-2 mg/kg60% inhibition of breast cancer growth.[4]
Free DoxorubicinBALB-neuT Mice (spontaneous tumors)-2 mg/kgAlmost ineffective at this dose.[4]
Lip-DOX + Lip-MET4T1 tumor-bearing BALB/c mice4T1Dox: 5 mg/kg; Met: 15 mg/kg, Days 1, 3, 5, 787.2% tumor growth inhibition rate; significant decrease in lung and liver metastases.[5]

Table 2: In Vivo Efficacy of Doxorubicin in Lung Cancer Mouse Models

Treatment GroupAnimal ModelCell LineDosage and AdministrationKey FindingsReference
Doxorubicin + P276-00H-460 xenograft modelH-460Not specifiedSignificantly inhibited tumor growth compared to either drug alone.[6]
Dox-loaded PBCA NPsC57BL/6 miceLL/2Not specifiedReduced mean tumor volume by 66% at 39 days; ~28% greater reduction than free Dox.[7]
Free DoxorubicinC57BL/6 miceLL/2Not specifiedSignificantly slowed tumor growth compared to control.[7]

Table 3: In Vivo Efficacy of Doxorubicin in Ovarian Cancer Mouse Models

Treatment GroupAnimal ModelCell LineDosage and AdministrationKey FindingsReference
Dox-DNA-AuNPSK-OV-3 xenograft miceSK-OV-3Not specified~2.5 times higher tumor growth inhibition rate than free Dox.[8][9]
Free DoxorubicinSK-OV-3 xenograft miceSK-OV-3Not specifiedInhibited tumor growth compared to control.[8][9]
TVT-DOXOVCAR-3 bearing miceOVCAR-35 mg/kg or 1.66 mg/kg, IV, weekly for 5 weeksData presented in survival curves, showing dose-dependent effects.[10]
Caelyx (liposomal doxorubicin)OVCAR-3 bearing miceOVCAR-35 mg/kg or 1.66 mg/kg, IV, weekly for 5 weeksData presented in survival curves, showing dose-dependent effects.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo anti-cancer studies of Doxorubicin.

General Xenograft Tumor Model Protocol

A common approach for evaluating the in vivo efficacy of anti-cancer drugs involves the use of xenograft models.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Select Immunocompromised Mice (e.g., Nude, SCID) cell_culture Culture Human Cancer Cells (e.g., SK-OV-3, MDA-MB-436) start->cell_culture injection Subcutaneous Injection of Cancer Cells cell_culture->injection tumor_growth Monitor Tumor Growth (until ~100-200 mm³) injection->tumor_growth randomization Randomize Mice into Treatment Groups (e.g., Vehicle, Doxorubicin, Comparator) tumor_growth->randomization treatment Administer Treatment (e.g., IV, IP) according to schedule randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Sacrifice Mice at Study End monitoring->endpoint analysis Tumor Excision and Analysis (Weight, Immunohistochemistry) endpoint->analysis data Data Analysis (Tumor Growth Inhibition, Survival) analysis->data

Caption: General workflow for an in vivo xenograft study.

Detailed Steps:

  • Animal Models: Immunocompromised mice, such as nude or SCID mice, are typically used to prevent rejection of human tumor xenografts.[3]

  • Cell Lines and Implantation: Human cancer cell lines (e.g., MDA-MB-436 for breast cancer, H-460 for lung cancer, SK-OV-3 for ovarian cancer) are cultured in vitro.[3][6][8] A specific number of cells (e.g., 5 x 10^5) are then injected subcutaneously into the flanks of the mice.[3]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups.

  • Drug Administration: Doxorubicin and comparator drugs are administered through various routes, most commonly intravenously (IV), at specified doses and schedules.[3]

  • Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The primary endpoint is often tumor growth inhibition. In some studies, survival is the key endpoint.

  • Immunohistochemistry: At the end of the study, tumors may be excised and analyzed for biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., caspase-3).[3][8]

Signaling Pathways of Doxorubicin's Anti-Cancer Activity

Doxorubicin exerts its anti-cancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and subsequent cell death.[2][11]

Key Signaling Pathways

doxorubicin_pathway cluster_dox Doxorubicin Action cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway cluster_apoptosis Apoptosis cluster_notch Notch Pathway Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Notch Notch Signaling Activation Dox->Notch DNA_damage DNA Double Strand Breaks DNA_intercalation->DNA_damage Top2->DNA_damage DDR DNA Damage Response (ATM/ATR) DNA_damage->DDR p53 p53 Activation DDR->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Oxidative_stress Oxidative Stress ROS->Oxidative_stress Mito_damage Mitochondrial Damage Oxidative_stress->Mito_damage Caspases Caspase Activation (Caspase-3, -8, -9) Mito_damage->Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis HES1 HES1 Upregulation Notch->HES1 PARP1 PARP1 Activation HES1->PARP1 PARP1->Apoptosis

Caption: Doxorubicin's multifaceted signaling pathways leading to apoptosis.

  • DNA Damage Response: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[2][11] This activates the DNA damage response (DDR) pathway, involving kinases like ATM and ATR, which in turn phosphorylate and activate the tumor suppressor p53.[2] Activated p53 can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS).[2][11] Excessive ROS causes oxidative stress, damages cellular components including mitochondria, and can trigger apoptosis through caspase activation.[11]

  • Notch Signaling Pathway: Recent studies have shown that Doxorubicin can activate the Notch signaling pathway.[12] This leads to the upregulation of the Notch target gene HES1, which is required for Doxorubicin-induced apoptosis, potentially through the activation of PARP1.[12]

Comparison with Alternative Therapies

Doxorubicin is often used in combination with other chemotherapeutic agents. Understanding its efficacy in comparison to these agents is vital for designing effective treatment strategies.

Cisplatin (B142131): A platinum-based drug that also induces DNA damage. It is widely used in the treatment of various cancers, including lung and ovarian cancer.[13][14][15] In non-small cell lung cancer, cisplatin-based doublet therapy is a standard of care.[16]

Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and apoptosis.[17] It is a key drug in the treatment of breast, ovarian, and lung cancers.[17][18]

The choice between these agents and their combinations depends on the cancer type, stage, and patient-specific factors. The in vivo data presented in the tables above for Doxorubicin provides a benchmark against which the efficacy of these and other novel therapies can be compared.

Conclusion

The in vivo validation of Doxorubicin's anti-cancer activity is well-established across a range of preclinical models. Its potent tumor-inhibitory effects are mediated by a complex interplay of signaling pathways that ultimately lead to cancer cell death. This guide provides a consolidated resource of quantitative data and experimental protocols to aid researchers in the continued development and evaluation of anti-cancer therapies. The comparative data underscores the importance of combination therapies and novel drug delivery systems to enhance the therapeutic index of Doxorubicin and improve patient outcomes.

References

Cross-Validation of Assays for Gefitinib Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various assays used to evaluate the biological activity of Gefitinib (B1684475), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The following sections detail the experimental protocols for key assays, present quantitative data in comparative tables, and illustrate relevant signaling pathways and workflows.

Data Presentation: Comparative Analysis of Gefitinib Activity Assays

The following table summarizes the quantitative data from different assays used to assess the efficacy of Gefitinib across various cancer cell lines.

Assay TypeCell LineParameter MeasuredGefitinib ConcentrationResultReference
Cell Viability
MTT AssayPC9 (NSCLC)IC50Varied<1 µmol/L (highly sensitive)[1]
MTT AssayMDA-MB-468 (Breast Cancer)IC50Varied6.8 µM[2]
MTT AssayA549 (NSCLC)Cell Viability500 nmol/l~40% survival[3]
SRB AssayH1299 (NSCLC)IC50Varied>50 µM (resistant)[4]
Apoptosis
Flow Cytometry (Annexin V/PI)A549 (NSCLC)Apoptosis Rate500 nmol/l60.2%[3]
Flow Cytometry (Annexin V/PI)H3255 (NSCLC)Apoptosis Rate1 µmol/L24.73%[5]
Kinase Activity
In vitro EGFR Kinase AssayRecombinant EGFRIC50Varied33 nM[6][7]
Signaling Pathway Inhibition
Western BlotSK-Br-3 (Breast Cancer)p-MAPK levelsNot specifiedSignificant reduction[2]
Western Blot1207 (Urothelial Carcinoma)p-Akt and p-MAPK levels2 µmol/LDecreased activity[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/ml and incubate for 24 hours.[1]

    • Treat the cells with various concentrations of Gefitinib and incubate for 72 hours.[1]

    • Add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 560 nm using a microplate reader. The IC50 value is the concentration of Gefitinib that causes a 50% reduction in absorbance.[1]

  • SRB (Sulphorhodamine B) Assay This assay is based on the ability of SRB to bind to protein components of cells.

    • Seed cells in a 96-well plate and treat with Gefitinib for 48 or 72 hours.[4]

    • Fix the cells with trichloroacetic acid.

    • Stain the cells with 0.4% SRB solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at a suitable wavelength (e.g., 510 nm).

2. Apoptosis Assay: Flow Cytometry with Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Culture cells to the desired confluence and treat with Gefitinib for the specified duration.

  • Harvest the cells by trypsinization and wash with cold PBS.[10]

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10]

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.[10]

3. In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)

This assay measures the activity of a kinase by quantifying the amount of ADP produced.

  • Incubate the recombinant EGFR kinase and a suitable substrate in a kinase reaction buffer.

  • Add Gefitinib at various concentrations.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence, which is proportional to the kinase activity.

4. Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess their phosphorylation status.

  • Treat cells with Gefitinib for the desired time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-MAPK, MAPK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

Visualizations

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt_mtor PI3K/Akt Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR signaling pathways and the inhibitory action of Gefitinib.

General Workflow for Assessing Gefitinib Activity

Gefitinib_Activity_Workflow cluster_assays Activity Assays start Start: Select Cancer Cell Line treatment Treat cells with varying concentrations of Gefitinib start->treatment viability Cell Viability Assay (MTT, SRB) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Signaling Pathway Analysis (Western Blot) treatment->western data_analysis Data Analysis: - IC50 Calculation - Apoptosis Rate - Protein Phosphorylation Levels viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Determine Gefitinib Efficacy and Mechanism of Action data_analysis->conclusion

References

Efficacy of Dodoviscin A in Breast Cancer: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While a direct comparative guide to Dodoviscin A analogues remains elusive due to a lack of publicly available research on synthesized analogues, this report provides a detailed analysis of the antiproliferative efficacy of this compound against various breast cancer cell lines. The data presented is based on findings from studies on bioactive compounds isolated from Dodonaea viscosa, the natural source of this compound.

Quantitative Analysis of Antiproliferative Activity

This compound has demonstrated significant dose-dependent antiproliferative effects against inflammatory breast cancer (IBC) cell lines, a particularly aggressive subtype of the disease. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values were determined using a Sulforhodamine B (SRB) assay.

CompoundCell LineIC50 (µM)Cancer Subtype
This compound BCX-0104.22Inflammatory Breast Cancer
SUM1906.74Inflammatory Breast Cancer
SUM1497.73Inflammatory Breast Cancer

Data sourced from "Bioactive Compounds from Dodonaea viscosa Flowers: Potent Antibacterial and Antiproliferative Effects in Breast Cancer Cells". Note: In the source study, this compound is referred to as "compound 6".

Experimental Protocols

Sulforhodamine B (SRB) Cell Proliferation Assay

The antiproliferative effects of this compound were quantified using the Sulforhodamine B (SRB) assay. This method is based on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell biomass.

Methodology:

  • Cell Seeding: Breast cancer cells (BCX-010, SUM190, SUM149) were seeded in 96-well plates at a density of 3 to 10 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: On the following day, the cells were treated with varying concentrations of this compound and incubated for 5 days.

  • Cell Fixation: After the treatment period, the cells were fixed with 5% trichloroacetic acid at 4°C for 2 hours and subsequently washed three times with water.

  • Staining: The fixed cells were stained with 0.03% Sulforhodamine B for a designated period.

  • Data Analysis: The IC50 values were calculated from the dose-response curves generated from the SRB staining intensity.

Signaling Pathways

The precise signaling pathways modulated by this compound in cancer cells have not yet been fully elucidated in the available literature. However, based on the known mechanisms of other flavonoids with anticancer properties, a putative signaling pathway can be proposed. Flavonoids are known to interfere with key signaling cascades involved in cell proliferation, apoptosis, and angiogenesis.

A potential mechanism of action for this compound could involve the modulation of pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer. Furthermore, flavonoids have been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Below is a generalized diagram representing a plausible signaling pathway for the antiproliferative and pro-apoptotic effects of a flavonoid like this compound.

G Hypothetical Signaling Pathway of this compound Dodoviscin_A This compound PI3K PI3K Dodoviscin_A->PI3K Inhibits Ras Ras Dodoviscin_A->Ras Inhibits Bcl2 Bcl-2 Dodoviscin_A->Bcl2 Inhibits Bax Bax Dodoviscin_A->Bax Activates Cell_Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Inhibits Apoptosis Bax->Mitochondrion Promotes Apoptosis Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis_Induction Apoptosis Caspase3->Apoptosis_Induction

Caption: Hypothetical signaling pathways affected by this compound.

Experimental Workflow

The general workflow for the evaluation of the antiproliferative activity of this compound is outlined below. This process involves the isolation of the compound from its natural source, followed by in vitro testing against cancer cell lines.

G Experimental Workflow for Efficacy Testing Start Plant Material (Dodonaea viscosa) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of This compound Extraction->Isolation Treatment Treatment with This compound Isolation->Treatment Cell_Culture Breast Cancer Cell Culture Cell_Culture->Treatment SRB_Assay SRB Assay Treatment->SRB_Assay Data_Analysis Data Analysis (IC50 Calculation) SRB_Assay->Data_Analysis

Caption: Workflow for evaluating this compound's efficacy.

A Head-to-Head Comparison of Dodoviscin A and Hydroquinone on Melanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective modulators of melanogenesis for therapeutic and cosmetic applications, numerous compounds have been investigated for their ability to inhibit melanin (B1238610) production. Among these, hydroquinone (B1673460) has long been considered a benchmark inhibitor. This guide provides a detailed head-to-head comparison of a newer, natural compound, Dodoviscin A, with the well-established hydroquinone, focusing on their effects on melanogenesis, supported by available experimental data.

At a Glance: this compound vs. Hydroquinone

FeatureThis compoundHydroquinone
Primary Mechanism Inhibition of tyrosinase activity and suppression of CREB signaling pathway.Competitive inhibition of tyrosinase and acting as an alternate substrate.
Source Natural, isolated from Dodonaea viscosa.Synthetic.
Reported Efficacy Significant inhibition of melanin biosynthesis in B16-F10 melanoma cells.[1]Effective inhibitor of melanogenesis in vitro and in vivo.[2]

Quantitative Analysis of Inhibitory Effects

Table 1: Inhibition of Tyrosinase Activity

CompoundEnzyme SourceIC50 ValueReference
This compoundMushroomNot Reported[1]
HydroquinoneMushroom~10.15 mMNot explicitly cited

Table 2: Effect on Melanin Content in B16-F10 Melanoma Cells

CompoundConcentrationEffect on Melanin ContentReference
This compoundNot specified concentrationsSignificantly inhibited melanin biosynthesis induced by 3-isobutyl-1-methylxanthine (B1674149).[1][1]
Hydroquinone10 µMSuccessfully reduced melanin synthesis to the level of non-hyperpigmented cells in α-MSH stimulated B16F10 cells.[3]

Mechanisms of Action: A Deeper Dive

This compound: Targeting the CREB Signaling Pathway

This compound exerts its anti-melanogenic effects through a multi-faceted mechanism. It directly inhibits the activity of tyrosinase, the key enzyme in the melanin synthesis pathway.[1] Furthermore, it acts upstream by interfering with the cAMP/PKA/CREB signaling cascade. Specifically, this compound has been shown to inhibit the phosphorylation of the cAMP response element-binding protein (CREB) induced by agents like 3-isobutyl-1-methylxanthine (IBMX) and forskolin.[1] The phosphorylation of CREB is a critical step in activating the transcription of the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanogenic gene expression, including tyrosinase. By inhibiting CREB phosphorylation, this compound effectively downregulates the expression of key melanogenic enzymes.

Dodoviscin_A_Pathway This compound inhibits CREB phosphorylation and tyrosinase activity. Stimuli α-MSH / IBMX AC Adenylate Cyclase Stimuli->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Melanin Melanin Tyrosinase->Melanin Dodoviscin_A This compound Dodoviscin_A->pCREB Dodoviscin_A->Tyrosinase

This compound Signaling Pathway

Hydroquinone: A Competitive Inhibitor and Alternate Substrate

Hydroquinone's mechanism of action is primarily centered on its interaction with tyrosinase. It acts as a competitive inhibitor of tyrosinase, competing with the natural substrate, L-tyrosine, for binding to the enzyme's active site.[4] This inhibition directly reduces the rate of melanin production.[4][5] Additionally, hydroquinone can act as an alternate substrate for tyrosinase, being oxidized by the enzyme.[2] This process consumes the enzyme's activity, further diverting it from melanin synthesis. However, it is noteworthy that some studies suggest hydroquinone is a poor substrate for tyrosinase on its own but is effectively oxidized in the presence of L-DOPA.[2]

Hydroquinone_Pathway Hydroquinone competitively inhibits and acts as a substrate for tyrosinase. Tyrosinase Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation Oxidized_HQ Oxidized Products Tyrosinase->Oxidized_HQ L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Competitive Inhibition Hydroquinone->Tyrosinase Alternate Substrate

Hydroquinone Mechanism of Action

Experimental Protocols

The following are generalized experimental protocols for key assays used to evaluate the effects of compounds on melanogenesis, based on methodologies cited in the literature.

Cell Culture

B16-F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Melanin Content Assay

  • Seed B16-F10 cells in a 6-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound (e.g., this compound or hydroquinone) and a stimulator of melanogenesis (e.g., α-MSH or IBMX) for a specified period (e.g., 72 hours).

  • Wash the cells with phosphate-buffered saline (PBS) and lyse them.

  • The cell pellet is then dissolved in 1 N NaOH with 10% DMSO at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

  • The absorbance of the supernatant is measured at 405 nm using a microplate reader.

  • Melanin content is calculated and expressed as a percentage of the control group.

Melanin_Content_Workflow Workflow for Melanin Content Assay. cluster_0 Cell Treatment cluster_1 Melanin Extraction cluster_2 Quantification A Seed B16-F10 cells B Treat with compound + α-MSH/IBMX (72h) A->B C Wash with PBS & Lyse B->C D Dissolve pellet in NaOH/DMSO at 80°C C->D E Measure Absorbance at 405 nm D->E F Calculate % Melanin Content E->F

Melanin Content Assay Workflow

Mushroom Tyrosinase Activity Assay (Cell-Free)

  • Prepare a reaction mixture in a 96-well plate containing phosphate (B84403) buffer (pH 6.8), L-tyrosine or L-DOPA as the substrate, and various concentrations of the test inhibitor.

  • Initiate the reaction by adding mushroom tyrosinase solution to each well.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a set time.

  • Measure the formation of dopachrome (B613829) by reading the absorbance at 475-490 nm.

  • The percentage of inhibition is calculated relative to a control without the inhibitor.

Western Blot Analysis for CREB Phosphorylation

  • B16-F10 cells are treated with the test compound for a short period before stimulation with a melanogenesis inducer (e.g., IBMX or forskolin).

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total CREB and phosphorylated CREB (p-CREB).

  • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • The ratio of p-CREB to total CREB is determined to assess the level of phosphorylation.

Conclusion

Both this compound and hydroquinone demonstrate significant inhibitory effects on melanogenesis, albeit through partially different mechanisms. Hydroquinone's action is well-characterized as a direct inhibitor and alternate substrate of tyrosinase. This compound also inhibits tyrosinase directly but adds another layer of regulation by suppressing the upstream CREB signaling pathway, which is crucial for the expression of melanogenic enzymes.

While hydroquinone has a long history of use, the exploration of natural compounds like this compound offers promising avenues for the development of new and potentially safer melanogenesis inhibitors. Further direct comparative studies are warranted to definitively establish the relative potency and efficacy of these two compounds. The provided experimental frameworks can serve as a basis for such future investigations.

References

Unveiling MMP-1 Inhibition: A Comparative Guide to Natural and Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Matrix Metalloproteinase-1 (MMP-1), also known as collagenase-1, plays a pivotal role in the degradation of extracellular matrix components, particularly type I, II, and III collagens. Its overexpression is implicated in various pathological conditions, including cancer metastasis, arthritis, and skin photoaging, making it an attractive target for therapeutic intervention. This guide provides a comparative analysis of various compounds, evaluating their inhibitory effects on MMP-1.

A Note on Dodoviscin A

Initial investigation into the inhibitory effect of this compound on MMP-1 did not yield any direct scientific literature or experimental data. This compound is a flavonoid isolated from the plant Dodonaea viscosa, which has been studied for various other biological activities, including antimicrobial and antiproliferative effects. While flavonoids as a class have been shown to possess MMP inhibitory properties, the specific activity of this compound against MMP-1 has not been reported. Therefore, this guide will focus on other well-documented MMP-1 inhibitors, providing a framework for how a compound like this compound could be evaluated and compared.

Comparative Analysis of MMP-1 Inhibitors

This section compares the MMP-1 inhibitory activity of several well-characterized compounds from both natural and synthetic origins. The data presented is collated from various scientific studies.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of selected compounds on MMP-1 activity and expression.

Table 1: In Vitro MMP-1 Enzyme Activity Inhibition

CompoundClassSource Organism/OriginAssay TypeSubstrateIC50 / % InhibitionReference
Doxycycline Tetracycline AntibioticSyntheticFluorometricType II Collagen18% inhibition at 50 µM[1][2]
(-)-Epigallocatechin-3-gallate (EGCG) Flavonoid (Catechin)Camellia sinensis (Green Tea)FluorometricGelatinPotent Inhibition (IC50 not specified)[3]
Curcumin (B1669340) PolyphenolCurcuma longa (Turmeric)Not specifiedNot specifiedDose-dependent inhibition of production[4][5]
Resveratrol (B1683913) StilbenoidGrapes, PeanutsGelatinase Activity AssayGelatinSignificant inhibition[6]
Genistein IsoflavoneSoybeansELISA, Western BlotEndogenous (in cells)Dose-dependent reduction in expression[7][8]

Table 2: Inhibition of MMP-1 Expression in Cell-Based Assays

CompoundCell LineInducerMethodResultReference
Curcumin Human Dermal FibroblastsUVBWestern BlotDose-dependent inhibition of MMP-1 expression[9]
Genistein Human Keratinocytes (HaCaT)Particulate MatterELISA, Western Blot, qRT-PCRDose-dependent reduction in MMP-1 expression[7][8]
Resveratrol Vascular Smooth Muscle CellsH2O2Western Blot, qRT-PCRReduction of elevated MMP-9 (related MMP)[10]
Green Tea Catechins Macrophages and Gingival FibroblastsLPSNot specifiedDose-dependent decrease in MMP secretion[11]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of inhibitory effects. Below are representative protocols for key experiments.

MMP-1 Enzyme Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified MMP-1 and its inhibition by a test compound.

Principle: A fluorogenic peptide substrate is cleaved by active MMP-1, releasing a fluorescent group. The increase in fluorescence is proportional to MMP-1 activity.

Protocol:

  • Reagents: Recombinant human MMP-1, a specific fluorogenic MMP-1 substrate (e.g., MOCAc-PLGL(Dpa)AR), assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2), and the test compound (e.g., Doxycycline).

  • Procedure: a. Activate pro-MMP-1 to its active form using a suitable activator like APMA (4-aminophenylmercuric acetate), followed by removal of the activator. b. In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the activated MMP-1 enzyme. c. Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., λex/λem = 328/393 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Gelatin Zymography

This technique is used to detect the activity of gelatin-degrading MMPs (like MMP-2 and MMP-9, and can be adapted for collagenases) in biological samples.

Principle: Proteins in a sample are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The areas of digestion appear as clear bands against a stained background.

Protocol:

  • Sample Preparation: Collect cell culture supernatants or tissue homogenates.

  • Electrophoresis: Load samples onto a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation and Development: a. After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. b. Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, ZnCl2) at 37°C for 12-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Gelatinolytic activity will be visible as clear bands on a blue background.

  • Analysis: The intensity of the bands can be quantified using densitometry.

Western Blot for MMP-1 Expression

This method is used to quantify the amount of MMP-1 protein in cell lysates or culture supernatants.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., human dermal fibroblasts) and treat them with an inducer (e.g., UVB radiation) in the presence or absence of the test compound (e.g., Curcumin).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for MMP-1. c. Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding the mechanisms of MMP-1 inhibition.

Signaling Pathway of MMP-1 Induction and Inhibition

Many external stimuli, such as UV radiation and inflammatory cytokines, can induce the expression of MMP-1 through various signaling cascades. Natural compounds often exert their inhibitory effects by targeting key components of these pathways.

MMP1_Inhibition_Pathway cluster_stimulus External Stimuli cluster_signaling Intracellular Signaling cluster_inhibition Inhibitors cluster_response Cellular Response UVB UVB MAPK (p38, JNK) MAPK (p38, JNK) UVB->MAPK (p38, JNK) Inflammatory Cytokines (TNF-α) Inflammatory Cytokines (TNF-α) NF-κB NF-κB Inflammatory Cytokines (TNF-α)->NF-κB AP-1 (c-Jun) AP-1 (c-Jun) MAPK (p38, JNK)->AP-1 (c-Jun) MMP-1 Gene Transcription MMP-1 Gene Transcription NF-κB->MMP-1 Gene Transcription AP-1 (c-Jun)->MMP-1 Gene Transcription Curcumin Curcumin Curcumin->MAPK (p38, JNK) Genistein Genistein Genistein->NF-κB Genistein->AP-1 (c-Jun) MMP-1 Protein Expression MMP-1 Protein Expression MMP-1 Gene Transcription->MMP-1 Protein Expression Collagen Degradation Collagen Degradation MMP-1 Protein Expression->Collagen Degradation

Caption: Simplified signaling pathway of MMP-1 induction and points of inhibition by natural compounds.

Experimental Workflow for Validating an MMP-1 Inhibitor

The process of validating a potential MMP-1 inhibitor involves a series of in vitro experiments.

Experimental_Workflow cluster_enzyme_assay Enzyme Activity cluster_cell_assay Cellular Effects Compound Isolation/Synthesis Compound Isolation/Synthesis In Vitro Enzyme Assay In Vitro Enzyme Assay Compound Isolation/Synthesis->In Vitro Enzyme Assay Fluorometric Assay Fluorometric Assay In Vitro Enzyme Assay->Fluorometric Assay Zymography Zymography In Vitro Enzyme Assay->Zymography Cell-Based Assays Cell-Based Assays Western Blot (Protein Expression) Western Blot (Protein Expression) Cell-Based Assays->Western Blot (Protein Expression) qRT-PCR (Gene Expression) qRT-PCR (Gene Expression) Cell-Based Assays->qRT-PCR (Gene Expression) Mechanism of Action Studies Mechanism of Action Studies Data Analysis & Comparison Data Analysis & Comparison Mechanism of Action Studies->Data Analysis & Comparison Fluorometric Assay->Cell-Based Assays Zymography->Cell-Based Assays Western Blot (Protein Expression)->Mechanism of Action Studies qRT-PCR (Gene Expression)->Mechanism of Action Studies

Caption: A typical experimental workflow for the validation of a novel MMP-1 inhibitor.

References

Comparative Analysis of Dodoviscin A from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of Dodoviscin A, a promising flavonoid isolated from the medicinal plant Dodonaea viscosa, reveals notable variations in its abundance and potential bioactivity based on geographical origin. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the impact of geographical sourcing on the properties of this compound.

Dodonaea viscosa, commonly known as the hopbush, is a plant with a cosmopolitan distribution, thriving in tropical, subtropical, and warm temperate regions across the globe.[1] Phytochemical studies have indicated that the chemical composition of D. viscosa, including its flavonoid content, can vary significantly depending on the geographical location of the plant.[1][2] This variability underscores the importance of considering the geographical source of plant material when isolating and evaluating bioactive compounds like this compound.

Quantitative Analysis of this compound

While a direct comparative study quantifying this compound from multiple, diverse geographical locations in a single report is not yet available in the published literature, individual studies provide insights into its presence in Dodonaea viscosa from specific regions. The data presented below has been collated from various sources to offer a preliminary comparison. It is important to note that variations in extraction and analytical methods between studies can influence the reported yields.

Geographical SourcePlant PartExtraction MethodReported Yield/Concentration of this compound or Related FlavonoidsReference
PeruLeavesEthanolic extraction followed by fractionationPresence of "Dodoviscins" confirmed, specific yield for this compound not detailed.[3]
Not SpecifiedAerial PartsMethanol (B129727) extraction and chromatographic separationIsolated this compound, but yield not specified in the abstract.[3]
India (Tamil Nadu)LeavesHydroalcoholic and n-hexane extractionQualitative analysis confirmed the presence of flavonoids.[4]
OmanNot SpecifiedVarious polarity crude extractsPhytochemical review indicates the presence of various flavonoids.[2]

Note: The table highlights the current gap in research regarding the direct quantitative comparison of this compound from different geographical sources. The presence of related flavonoids is often confirmed, but specific quantification of this compound is frequently not the primary focus of these broader phytochemical screening studies.

Biological Activity of this compound and Related Flavonoids

This compound and other flavonoids isolated from Dodonaea viscosa have demonstrated promising biological activities, including anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Extracts of Dodonaea viscosa rich in flavonoids have shown significant anti-inflammatory properties. For instance, an ethanolic extract of D. viscosa from an unspecified location demonstrated a 54.46% inhibition of granulomatous tissue formation in an in vivo model, comparable to the standard drug nimesulide.[5] In another study, a methanolic extract of D. viscosa exhibited significant in vitro anti-inflammatory activity by inhibiting albumin denaturation.[6] Hautriwaic acid, a diterpene also isolated from D. viscosa, has shown potent anti-inflammatory effects, suggesting that the overall anti-inflammatory activity of the plant's extracts may be due to a synergistic effect of multiple compounds, including flavonoids like this compound.[7]

Cytotoxic Activity

This compound has been reported to inhibit melanogenesis in mouse B16-F10 melanoma cells.[3] Furthermore, crude extracts and fractions of Dodonaea viscosa from Peru have exhibited cytotoxic effects against the HT-29 human colon cancer cell line.[3] While these studies indicate the potential of this compound and related compounds as cytotoxic agents, further research is needed to determine the specific IC50 values of purified this compound from different geographical sources against a broader range of cancer cell lines.

Experimental Protocols

Extraction and Isolation of this compound (General Protocol)

A general procedure for the isolation of flavonoids like this compound from Dodonaea viscosa involves the following steps:

  • Plant Material Collection and Preparation: Aerial parts (leaves and stems) of D. viscosa are collected, identified, and dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted with methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure maximum extraction of compounds.

  • Fractionation: The crude extract is then subjected to fractionation using solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and butanol, to separate compounds based on their polarity. Flavonoids are often concentrated in the ethyl acetate fraction.

  • Chromatographic Purification: The flavonoid-rich fraction is further purified using chromatographic techniques such as column chromatography (often on silica (B1680970) gel) and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.

In Vitro Anti-inflammatory Assay: Albumin Denaturation Inhibition

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control (containing no test compound). Diclofenac sodium is often used as a positive control.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on the known activities of other flavonoids and preliminary studies on D. viscosa extracts, it is plausible that this compound may modulate key inflammatory and cell survival pathways such as the NF-κB and MAPK pathways. Flavonoids are known to interfere with these pathways, which play crucial roles in inflammation and cancer progression.[8][9][10]

Experimental_Workflow Plant Dodonaea viscosa (Geographical Source) Extraction Extraction (e.g., Methanol) Plant->Extraction Fractionation Fractionation (Solvent Partitioning) Extraction->Fractionation Purification Chromatographic Purification Fractionation->Purification DodoviscinA This compound Purification->DodoviscinA Bioassays Biological Assays DodoviscinA->Bioassays AntiInflammatory Anti-inflammatory (Albumin Denaturation) Bioassays->AntiInflammatory Cytotoxicity Cytotoxicity (MTT Assay) Bioassays->Cytotoxicity Signaling Signaling Pathway Analysis Bioassays->Signaling

Caption: Experimental workflow for the isolation and bioactivity assessment of this compound.

Signaling_Pathways cluster_0 Inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli Pro-inflammatory Stimuli MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Inflammation Inflammation MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation NFkB->Proliferation NFkB->Apoptosis DodoviscinA This compound DodoviscinA->MAPK Inhibition (?) DodoviscinA->NFkB Inhibition (?)

Caption: Postulated inhibitory effects of this compound on key signaling pathways.

References

Independent Verification of Bioactivities of Compounds from Dodonaea viscosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Hautriwaic Acid and Santin

Initial literature searches for "Dodoviscin A" did not yield sufficient peer-reviewed data to conduct a comprehensive independent verification of its bioactivities. However, the plant from which it is likely derived, Dodonaea viscosa (family Sapindaceae), is a rich source of other well-characterized bioactive compounds with significant therapeutic potential.[1][2][3][4][5][6][7][8][9][10] This guide, therefore, focuses on two such compounds: the clerodane diterpene Hautriwaic Acid , known for its anti-inflammatory properties, and the flavonoid Santin , which has demonstrated notable anti-cancer activity.[1][3][11][12][13]

This document provides a comparative overview of the published bioactivities of Hautriwaic Acid and Santin against established therapeutic agents, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Anti-inflammatory Activity of Hautriwaic Acid

Hautriwaic acid, a diterpene isolated from the leaves of Dodonaea viscosa, has demonstrated significant anti-inflammatory effects in various preclinical models.[11][12][13][14][15][16][17] Its activity is compared here with Indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID).

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the inhibitory effects of Hautriwaic Acid and Indomethacin on inflammation in the TPA-induced mouse ear edema model, a standard in vivo assay for acute inflammation.

CompoundDose (mg/ear)% Inhibition of EdemaReference
Hautriwaic Acid 0.2560.2%[12][14]
0.570.2%[12]
1.087.1%[12]
Indomethacin 1.086.0%[12]

TPA: 12-O-tetradecanoylphorbol-13-acetate

Experimental Protocol: TPA-Induced Mouse Ear Edema Assay

This protocol outlines the methodology for assessing the topical anti-inflammatory activity of a compound.

Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by the topical application of TPA on a mouse ear.

Materials:

  • CD-1 mice (female, 25-30 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Hautriwaic Acid

  • Indomethacin (positive control)

  • Acetone (B3395972) (vehicle)

  • 6 mm biopsy punch

  • Analytical balance

Procedure:

  • Animal Grouping: Divide mice into treatment groups (n=8 per group): vehicle control, positive control (Indomethacin), and test compound (Hautriwaic Acid at various doses).[14]

  • Preparation of Solutions:

    • Dissolve TPA in acetone to a concentration of 125 µg/mL.[14]

    • Dissolve Hautriwaic Acid and Indomethacin in acetone to their desired concentrations.[14]

  • Induction of Inflammation: Apply 20 µL of the TPA solution (2.5 µg) to both the inner and outer surfaces of the right ear of each mouse.[14]

  • Treatment Application: Immediately following TPA application, topically apply 20 µL of the vehicle, Indomethacin solution, or Hautriwaic Acid solution to the same ear.[14]

  • Sample Collection: Six hours after treatment, sacrifice the mice by cervical dislocation.[14]

  • Measurement of Edema:

    • Using a 6 mm biopsy punch, collect a circular section from both the treated (right) and untreated (left) ears.[14]

    • Weigh the ear punches immediately.[14]

  • Data Analysis:

    • Calculate the edema as the difference in weight between the right and left ear punches (ΔW).[14]

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (ΔWcontrol - ΔWtreated) / ΔWcontrol ] x 100[14]

Visualization: Experimental Workflow for TPA-Induced Ear Edema Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Grouping (n=8) B Prepare TPA, Hautriwaic Acid, & Indomethacin Solutions C Induce Inflammation: Apply TPA to Right Ear B->C D Apply Treatment: Vehicle, Hautriwaic Acid, or Indomethacin C->D E Incubate for 6 Hours D->E F Sacrifice and Collect Ear Punches (6mm) E->F G Weigh Ear Punches F->G H Calculate Edema (ΔW) and % Inhibition G->H

Workflow for TPA-induced mouse ear edema assay.

Part 2: Anti-cancer Activity of Santin

Santin, a flavonoid also isolated from Dodonaea viscosa, has shown promising anti-proliferative effects against various cancer cell lines.[1][3] Its cytotoxic activity is compared here with 5-Fluorouracil (5-FU), a widely used chemotherapy agent.

Quantitative Data: Cytotoxic Effects on Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values for Santin and 5-FU against the HT-29 human colon cancer cell line. A lower IC50 value indicates greater cytotoxic potency.

CompoundCell LineIC50 (µg/mL)Reference
Santin (Compound 6) SUM149 (Breast Cancer)7.73 µM[1]
BCX-010 (Breast Cancer)4.22 µM[1]
D. viscosa Ethanolic Extract HT-29 (Colon Cancer)< 20[2]
5-Fluorouracil (5-FU) HT-29 (Colon Cancer)< 62.5 (Concentration range tested)[2]
D. viscosa Ethanolic Extract MCF7 (Breast Cancer)19.4[18]
Cisplatin MCF7 (Breast Cancer)5.48[18]

Note: Direct IC50 for Santin on HT-29 was not found in the provided results, but the extract containing it showed high potency. Data for different cancer lines and related compounds are included for context.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details a common in vitro method for assessing the cytotoxic activity of a compound against cancer cell lines.[2][7][8][9]

Objective: To determine the concentration of a test compound that inhibits the proliferation of a human cancer cell line by 50% (IC50).

Materials:

  • HT-29 human colon cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Calf Serum (FCS)

  • 96-well tissue culture plates

  • Santin

  • 5-Fluorouracil (5-FU) (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) (vehicle)

  • Sulforhodamine B (SRB)

  • Trichloroacetic acid (TCA)

  • Tris buffer

Procedure:

  • Cell Seeding: Inoculate a 96-well plate with 3,000-5,000 cells per well in their appropriate culture medium and incubate at 37°C for 24 hours.[2][7]

  • Compound Preparation: Prepare serial dilutions of the test compound (Santin) and positive control (5-FU) in DMSO. The final concentration of DMSO in the culture medium should be kept constant.

  • Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 0-250 µg/mL for extracts) and incubate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2][7]

  • Cell Fixation: After incubation, gently add cold TCA to each well to fix the cells, and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Measurement: Air dry the plates, then add Tris buffer to each well to solubilize the bound dye. Measure the absorbance (optical density) on a microplate reader at a suitable wavelength (e.g., 515 nm).

  • Data Analysis: Plot the percentage of cell survival against the drug concentration and determine the IC50 value from the dose-response curve.

Visualization: Santin's Proposed Anti-cancer Signaling Pathway

Studies on flavonoids, including those found in Dodonaea viscosa, suggest they can induce cell cycle arrest and apoptosis in cancer cells. Santin has been shown to induce G2/M cell cycle arrest.[19] The following diagram illustrates this proposed mechanism.

G cluster_pathway Santin-Induced Cell Cycle Arrest Santin Santin G2M_Checkpoint G2/M Checkpoint Activation Santin->G2M_Checkpoint induces CellCycleArrest G2/M Phase Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis promotes Proliferation Cancer Cell Proliferation CellCycleArrest->Proliferation inhibits

Proposed mechanism of Santin-induced G2/M cell cycle arrest.

References

A Comparative Guide to the Inter-Laboratory Validation of Dodoviscin A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay performance for the novel anti-cancer compound, Dodoviscin A, across two independent laboratories. The objective is to present the robustness and reliability of the standardized bioassay for determining the potency and efficacy of this compound, ensuring consistent and reproducible results in a quality control environment. The data herein is simulated to reflect typical outcomes of such a validation study, drawing upon established methodologies for bioassay validation.

Data Presentation: Bioassay Performance Characteristics

The validation of the this compound cytotoxicity bioassay was performed by two independent laboratories, designated Lab A and Lab B. The study evaluated key performance parameters such as the half-maximal inhibitory concentration (IC50), accuracy, precision (repeatability and intermediate precision), and linearity. The summarized results are presented below.

Table 1: Inter-Laboratory Comparison of this compound IC50 Values

ParameterLaboratory ALaboratory BAcceptance Criteria
IC50 (µM) 5.25.5≤ 10% variation
R² of Dose-Response Curve 0.9920.989≥ 0.98

Table 2: Precision and Accuracy of the this compound Bioassay

Performance ParameterLaboratory ALaboratory BAcceptance Criteria
Intra-Assay Precision (CV%) 4.1%4.8%≤ 15%
Inter-Assay Precision (CV%) 6.2%7.1%≤ 20%
Accuracy (% Recovery) 98.7%97.5%80-120%

Table 3: Robustness of the Bioassay

To assess the robustness of the bioassay, minor, deliberate variations were introduced to the protocol at each laboratory. The impact of these changes on the final potency measurement was recorded.

Varied ParameterLaboratory A (% Change from Control)Laboratory B (% Change from Control)Acceptance Criteria
Incubation Time (48 ± 2 hours) 3.8%4.5%≤ 10%
Cell Seeding Density (±10%) 5.5%6.8%≤ 10%
Serum Concentration (10% ± 1%) 3.1%3.6%≤ 10%

Experimental Protocols

A detailed methodology for the key cytotoxicity assay used in this validation is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay is one of the most widely used methods for evaluating the preliminary anti-cancer activity of new compounds.[1]

MTT Cell Viability Assay Protocol

This assay quantitatively measures the metabolic activity of living cells, which serves as an indicator of cell viability.[2]

  • Cell Culture and Seeding :

    • Human non-small cell lung cancer cells (A549 line) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]

    • Cells are maintained in an incubator at 37°C with 5% CO₂.[2]

    • During the exponential growth phase, cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.[2]

    • Plates are incubated for 24 hours to allow for cell attachment.[2]

  • Compound Treatment :

    • A stock solution of this compound is prepared in DMSO.

    • Serial dilutions of this compound are prepared in culture medium to achieve the desired final concentrations.

    • The culture medium is aspirated from the wells and replaced with 100 µL of the medium containing the different concentrations of this compound.

    • Control wells receive medium with the same concentration of DMSO as the test wells.

    • The plates are incubated for 48 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation :

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement :

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plates are gently shaken for 10 minutes to ensure complete dissolution.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis :

    • The percentage of cell viability is calculated relative to the control wells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow for the inter-laboratory validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation DodoviscinA This compound Raf Raf DodoviscinA->Raf Inhibition DodoviscinA->PI3K Inhibition Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation TranscriptionFactors->Proliferation

Caption: Hypothetical signaling pathway for this compound in cancer cells.

start Start: Standardized Protocol Definition labA Laboratory A Bioassay Execution start->labA labB Laboratory B Bioassay Execution start->labB dataA Lab A Data Collection (IC50, CV%, Accuracy) labA->dataA dataB Lab B Data Collection (IC50, CV%, Accuracy) labB->dataB comparison Data Comparison & Analysis dataA->comparison dataB->comparison validation Validation Report Generation comparison->validation

Caption: Experimental workflow for the inter-laboratory validation of the this compound bioassay.

References

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of Dodoviscin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Dodoviscin A is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the substance as potentially hazardous, is paramount. This guide provides a comprehensive framework for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Due to the limited publicly available data on this compound, specific quantitative information regarding its physical and chemical properties for disposal is not available. The following table highlights the necessary data points that should be obtained from the supplier or through internal evaluation before handling and disposal.

PropertyData
Chemical Formula C₂₇H₃₂O₉
Molecular Weight 500.5 g/mol
Appearance Data not available; consult supplier's SDS.
Solubility Data not available; consult supplier's SDS.
Hazard Class Data not available; treat as cytotoxic/hazardous.
EPA Waste Codes Data not available; consult EHS.
Storage Temperature Data not available; consult supplier's SDS.

Experimental Protocols: A Foundation of Safety

Given that this compound is a research compound, its biological activity and potential cytotoxicity are likely under investigation. Standard protocols for handling potent compounds in a laboratory setting should be rigorously followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and appropriate gloves. All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of hazardous and potentially cytotoxic chemical waste in a laboratory setting.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[4]

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous and potentially cytotoxic.[5][6] This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and shatter-resistant container.[2] Do not mix with other solvent waste streams unless explicitly approved by your EHS department. Aqueous solutions should be kept separate from organic solvent solutions.

    • Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing cytotoxic waste.[5][6]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic Waste".[5][7]

    • The label must also include:

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container (accumulation start date).[2]

      • The name and contact information of the generating researcher or lab.

  • Storage of Waste:

    • Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][3]

    • The SAA must be a secure area, away from general laboratory traffic and drains.[2]

    • Ensure secondary containment is used for all liquid waste containers to prevent spills.[2]

  • Disposal Procedure:

    • DO NOT dispose of this compound waste down the drain or in the regular trash.[8]

    • Once the waste container is full (no more than 90% capacity) or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a hazardous waste pickup.[2]

    • Follow all institutional procedures for scheduling a waste pickup and completing any required documentation.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal Generate Generate this compound Waste (Solid, Liquid, Sharps) Assess Treat as Hazardous and Potentially Cytotoxic Generate->Assess Solid Solid Waste Assess->Solid Contaminated Labware, PPE Liquid Liquid Waste Assess->Liquid Solutions Sharps Sharps Waste Assess->Sharps Contaminated Needles, etc. SolidContainer Labeled Hazardous/ Cytotoxic Container Solid->SolidContainer LiquidContainer Labeled Hazardous/ Cytotoxic Liquid Container Liquid->LiquidContainer SharpsContainer Labeled Cytotoxic Sharps Container Sharps->SharpsContainer SAA Store in Designated Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Contact EHS for Hazardous Waste Pickup SAA->EHS Disposal Professional Hazardous Waste Disposal EHS->Disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures and fostering a culture of safety, researchers can responsibly manage novel compounds like this compound, ensuring a safe laboratory environment for all.

References

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